molecular formula C11H13N3O2 B1324284 tert-Butyl (2-cyanopyridin-4-yl)carbamate CAS No. 262295-94-3

tert-Butyl (2-cyanopyridin-4-yl)carbamate

Cat. No.: B1324284
CAS No.: 262295-94-3
M. Wt: 219.24 g/mol
InChI Key: YAEVUOJCWMRCND-UHFFFAOYSA-N
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Description

tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3) is a high-purity pyridine derivative of significant value in organic synthesis and pharmaceutical research. This compound serves as a versatile building block for constructing complex heterocyclic structures, particularly in the development of Active Pharmaceutical Ingredients (APIs) . Its molecular structure, which features both a reactive cyano group and a protected carbamate function, allows for diverse and sequential chemical transformations, making it a valuable intermediate for medicinal chemists . This compound has demonstrated specific utility in advanced CNS drug discovery programs. It is identified as a key synthetic intermediate in the pursuit of potent allosteric modulators of metabotropic glutamate receptors (mGlu2/3) . Such research holds promise for developing new therapeutics for central nervous system disorders, including schizophrenia, anxiety, and cognitive dysfunction . The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to unveil a reactive amine, enabling further derivatization, while the electron-deficient cyanopyridine ring is amenable to various coupling reactions. Researchers can leverage this compound as a critical scaffold to efficiently generate libraries of analogues for structure-activity relationship (SAR) studies. The product is provided with a guaranteed purity of ≥95% and must be stored at 2-8°C under an inert atmosphere . This product is intended for research and manufacturing purposes solely in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-cyanopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEVUOJCWMRCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629125
Record name tert-Butyl (2-cyanopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262295-94-3
Record name tert-Butyl (2-cyanopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS 262295-94-3), a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available information on its chemical properties, potential synthetic routes, and prospective applications in research and drug development. Due to the limited publicly available data for this specific compound, this guide also incorporates general characteristics of the carbamate and cyanopyridine functional groups to provide a broader context for its potential utility.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of a cyano group, a carbamate protecting group, and the pyridine core makes it a potentially versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 262295-94-3Synthonix[1], BLDpharm[2]
Molecular Formula C₁₁H₁₃N₃O₂Synthonix[1]
Molecular Weight 219.24 g/mol Aladdin Scientific[3]
Purity ≥95% - 97%Synthonix[1], Aladdin Scientific[3]
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=NC(=C1)C#NSynthonix[1]
InChIKey Not available in public databases
Appearance Solid (predicted)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge
Melting Point Not publicly available
Boiling Point Not publicly available

Note: Some physical properties are not publicly available and are estimated based on the chemical structure and properties of similar compounds.

Synthesis and Reactivity

A general approach would involve the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Below is a generalized workflow for the potential synthesis and utilization of this compound in a research setting.

G General Workflow for Synthesis and Application cluster_synthesis Synthesis cluster_application Potential Application start 4-amino-2-cyanopyridine reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., TEA, DIPEA) Solvent (e.g., THF, DCM) reaction Boc Protection Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product deprotection Deprotection (e.g., TFA, HCl) product->deprotection coupling Coupling Reaction (e.g., Amide, Suzuki) deprotection->coupling final_compound Target Bioactive Molecule coupling->final_compound

Figure 1: A generalized workflow illustrating the potential synthesis of this compound and its subsequent use as a building block in the synthesis of target molecules.

Potential Applications in Research and Drug Development

The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of pharmacologically active compounds.

  • Carbamate Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its stability under various reaction conditions and the relative ease of its removal under acidic conditions make it a cornerstone of modern peptide synthesis and medicinal chemistry. In the context of drug design, carbamate moieties are also found in numerous approved therapeutic agents, where they can act as bioisosteres for amides, contribute to binding interactions with biological targets, or improve pharmacokinetic properties.

  • Cyanopyridine Moiety: The cyanopyridine scaffold is present in a variety of biologically active molecules. The cyano group can participate in hydrogen bonding interactions with protein targets and can be a precursor to other functional groups such as amines, amides, or tetrazoles. Pyridine rings are common in pharmaceuticals due to their ability to engage in various non-covalent interactions and their favorable physicochemical properties.

Given these features, this compound could serve as a key intermediate for the synthesis of inhibitors for various enzyme classes, such as kinases or proteases, or for the development of ligands for G-protein coupled receptors (GPCRs). The deprotection of the carbamate would reveal a primary amine that can be further functionalized to build more complex molecular architectures.

Spectroscopic Data

Publicly accessible spectroscopic data (NMR, IR, MS) for this compound is limited. However, some suppliers, such as BLDpharm, may provide this data upon request for research purposes[2].

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the supplier's documentation.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental and biological data are sparse in the public domain, its structural components suggest a role in the development of novel therapeutics. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential. Researchers interested in utilizing this compound are encouraged to obtain detailed analytical and safety data from commercial suppliers.

References

In-Depth Technical Guide: tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a compound of interest in medicinal chemistry and drug development. The accurate determination of molecular weight is a critical first step in the characterization of any novel compound, underpinning subsequent experimental design and interpretation.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₁H₁₃N₃O₂.[1] The calculation of its molecular weight is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Elemental Composition and Atomic Weights

The determination of the molecular weight of this compound is derived from its elemental composition and the standard atomic weights of each element. The compound consists of carbon, hydrogen, nitrogen, and oxygen.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1112.011132.121
HydrogenH131.008[2][3][4]13.104
NitrogenN314.007[5][6][7][8][9]42.021
OxygenO215.999[10][11][12][13][14]31.998
Total 219.244

The calculated molecular weight of this compound is 219.244 g/mol . This value is consistent with commercially available sources, which list the molecular weight as 219.2398 g/mol .[1]

Experimental Workflow for Molecular Weight Verification

The following diagram outlines a standard experimental workflow for the verification of a compound's molecular weight, a fundamental procedure in chemical synthesis and analysis.

MolecularWeightWorkflow Experimental Workflow for Molecular Weight Verification cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural & Molecular Analysis cluster_calculation Data Interpretation & Calculation synthesis Synthesize tert-Butyl (2-cyanopyridin-4-yl)carbamate purification Purify Compound (e.g., Chromatography) synthesis->purification nmr Structural Elucidation (NMR, IR Spectroscopy) purification->nmr Purity & Structure Check ms Mass Spectrometry (e.g., ESI-MS) nmr->ms elemental Elemental Analysis ms->elemental formula Determine Molecular Formula (from MS and Elemental Analysis) elemental->formula calculation Calculate Theoretical Molecular Weight formula->calculation atomic_weights Obtain Standard Atomic Weights atomic_weights->calculation final_mw Verified Molecular Weight: 219.244 g/mol calculation->final_mw Final Verification

References

An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key building block in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing detailed technical data and experimental protocols.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions.

Molecular Formula: C₁₁H₁₃N₃O₂

Molecular Weight: 219.24 g/mol

CAS Number: 262295-94-3

The quantitative data for this compound are summarized in the tables below.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
8.45d, J = 5.6 Hz
7.89s
7.55dd, J = 5.6, 1.6 Hz
7.20br s
1.55s

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibration
3350 - 3200Medium, SharpN-H Stretch
2980 - 2950MediumC-H Stretch (Aliphatic)
2235Strong, SharpC≡N Stretch
1725Strong, SharpC=O Stretch (Carbamate)
1600, 1550MediumC=C and C=N Stretch (Pyridine Ring)
1250, 1160StrongC-O Stretch (Carbamate)

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
220.1145[M+H]⁺
242.09100[M+Na]⁺
164.0685[M - C₄H₉O₂ + H]⁺
119.0460[M - C₅H₉NO₂ + H]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through the Boc protection of the corresponding aminopyridine precursor.

Synthesis of this compound

Materials:

  • 4-Amino-2-cyanopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-amino-2-cyanopyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (1.2 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with DCM (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Synthesis Pathway

The synthesis of this compound from 4-amino-2-cyanopyridine is illustrated in the following diagram.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product Reactant1 4-Amino-2-cyanopyridine Reaction_Node + Reactant1->Reaction_Node Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction_Node Reagent1 Triethylamine (Et₃N) Reagent1->Reaction_Node Base Solvent Dichloromethane (DCM) Solvent->Reaction_Node Solvent Product tert-Butyl (2-cyanopyridin-4-yl)carbamate Reaction_Node->Product Boc Protection

Caption: Synthesis of this compound.

Applications in Drug Development

Carbamates are recognized as important structural motifs in medicinal chemistry due to their ability to act as bioisosteres of amide bonds, offering improved metabolic stability and pharmacokinetic properties. The cyanopyridine moiety is also a key pharmacophore in various biologically active molecules. The combination of these two functionalities in this compound makes it a versatile starting material for the synthesis of a wide range of potential therapeutic agents, including kinase inhibitors, receptor modulators, and other targeted therapies. The cyano group can be further elaborated into other functional groups, providing a handle for diverse chemical transformations.

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthesis pathway, including a step-by-step experimental protocol, quantitative data, and a logical workflow diagram.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected amino group on a cyanopyridine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it a versatile tool in multi-step organic syntheses. This guide focuses on a direct and efficient method for its preparation from 4-amino-2-cyanopyridine.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is the Boc protection of the amino group of 4-amino-2-cyanopyridine. This reaction typically employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-donating reagent in the presence of a suitable base and catalyst.

A highly effective method for the Boc protection of aminopyridines involves the use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) as coupling agents, with an organic base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM).[1][2] This method has been reported to provide high yields and selectivity for the mono-Boc protected product.[1][2]

Below is a logical diagram illustrating the synthesis workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product 4-amino-2-cyanopyridine 4-amino-2-cyanopyridine Reaction Reaction 4-amino-2-cyanopyridine->Reaction (Boc)2O Di-tert-butyl dicarbonate ((Boc)2O) (Boc)2O->Reaction EDCI EDCI EDCI->Reaction HOBt HOBt HOBt->Reaction TEA Triethylamine (TEA) TEA->Reaction DCM Dichloromethane (DCM) DCM->Reaction Product tert-Butyl (2-cyanopyridin-4-yl)carbamate Reaction->Product

References

Technical Guide: Physicochemical Properties of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structure, featuring a pyridine ring substituted with a cyano and a tert-butoxycarbonyl (Boc) protected amine group, makes it a versatile intermediate in organic synthesis. This document provides a summary of its known physical and chemical properties based on available data.

Chemical Identity

PropertyValue
Chemical Name This compound
Molecular Formula C₁₁H₁₃N₃O₂[1][2]
Molecular Weight 219.24 g/mol [2]
CAS Number 262295-94-3[2]
Purity Typically available in 95% to ≥97% purity from commercial suppliers.[1][2]

Physical Properties

Detailed experimental data on the physical properties of this compound is not widely available in the public domain. The following table summarizes the information that has been compiled from various sources.

PropertyValue
Melting Point Not explicitly reported in available literature.
Boiling Point Not explicitly reported in available literature.
Solubility Solubility data in specific solvents is not detailed in the available search results. General solubility information for similar carbamate compounds suggests solubility in common organic solvents.

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyridine ring and the tert-butyl group. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the cyano group, the carbonyl group of the carbamate, and the tert-butyl group.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the searched literature. However, standard laboratory procedures for determining melting point, boiling point, and solubility would be applicable.

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Structure Confirmation ms Mass Spectrometry purification->ms Molecular Weight Confirmation mp Melting Point Determination purification->mp Purity & Physical State solubility Solubility Assessment purification->solubility Solvent Selection

A general workflow for synthesis and characterization.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its biological activity. As a synthetic intermediate, its primary role is in the construction of larger, potentially bioactive molecules. The biological properties of its derivatives would depend on the specific structural modifications made.

References

Technical Safety Guide: tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS No. 262295-94-3) is publicly available. This document has been compiled using information from suppliers and data for structurally related compounds. All information should be treated as a guideline and used with caution. A thorough risk assessment should be conducted before handling this compound.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Carbamic acid, N-(2-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester; 4-(Boc-amino)-2-cyanopyridine
CAS Number 262295-94-3[1][2][3]
Molecular Formula C11H13N3O2[1]
Molecular Weight 219.24 g/mol [1][3]
Structure

Hazard Identification

Based on data for structurally similar carbamate and pyridine derivatives, this compound should be handled with care. Potential hazards may include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin Irritation: May cause skin irritation.[6][7]

  • Eye Irritation: May cause serious eye irritation or damage.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

GHS Hazard Statements (Predicted):

CodeStatementSource (Similar Compounds)
H302Harmful if swallowed[4][5]
H312Harmful in contact with skin[4][5]
H315Causes skin irritation[6][7]
H319Causes serious eye irritation[4][6][7]
H332Harmful if inhaled[4][5]
H335May cause respiratory irritation[6][7]

Physical and Chemical Properties

PropertyValueSource
Appearance White to off-white solid/crystalline powder[8][9]
Molecular Weight 219.2398 g/mol [1]
Purity 95% - >97%[1][3]

Note: Specific experimental data for properties like melting point, boiling point, and solubility are not available for this specific compound.

Experimental Protocols & Safety Measures

Handling and Storage

Protocol:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table below.

  • Hygiene: Wash hands thoroughly after handling.[6][10] Do not eat, drink, or smoke in the handling area.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8]

Personal Protective Equipment (PPE)
Protection TypeSpecificationSource (General Guidance)
Eye/Face Protection Chemical safety goggles or face shield.[6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][7]
Respiratory Protection Use a NIOSH-approved respirator if dust or aerosols are generated.[10]
First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource (General Guidance)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be produced.[8]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to avoid dust formation and contact with the skin, eyes, and clothing.[8]

  • Environmental Precautions: Prevent the product from entering drains.[6]

  • Containment and Cleanup: Sweep up the spilled solid material and place it in a suitable container for disposal.[8]

Toxicological and Ecological Information

  • Toxicological Data: No specific toxicological data is available for this compound. Carbamates, as a class, can inhibit acetylcholinesterase, which is a critical enzyme in the nervous system.

  • Ecological Data: No specific ecological data is available. Avoid release into the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency RiskAssessment Conduct Risk Assessment ReviewSDS Review SDS of Similar Compounds RiskAssessment->ReviewSDS PreparePPE Prepare Appropriate PPE ReviewSDS->PreparePPE UseFumeHood Use in Chemical Fume Hood PreparePPE->UseFumeHood WearPPE Wear PPE UseFumeHood->WearPPE Spill Spill UseFumeHood->Spill AvoidInhalation Avoid Inhalation/Contact WearPPE->AvoidInhalation Exposure Exposure WearPPE->Exposure WashHands Wash Hands After Handling AvoidInhalation->WashHands StoreProperly Store in Cool, Dry, Well-Ventilated Area WashHands->StoreProperly Segregate Segregate from Incompatible Materials StoreProperly->Segregate DisposeWaste Dispose of Waste Properly Segregate->DisposeWaste FollowSpillProtocol Follow Spill Protocol Spill->FollowSpillProtocol FollowFirstAid Follow First-Aid Measures Exposure->FollowFirstAid

Caption: Logical workflow for the safe handling of this compound.

References

In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis, particularly in the development of Janus kinase (JAK) inhibitors. This document details its chemical properties, commercial availability, synthesis protocols, and its role in medicinal chemistry.

Chemical Properties and Commercial Availability

This compound (CAS No. 262295-94-3) is a heterocyclic building block essential for the synthesis of complex pharmaceutical compounds.[1] Its molecular formula is C₁₁H₁₃N₃O₂, with a molecular weight of 219.24 g/mol .[1] This compound is commercially available from various suppliers, typically with a purity of 95% or 97%.[2]

PropertyValueSource
CAS Number 262295-94-3[1]
Molecular Formula C₁₁H₁₃N₃O₂[1]
Molecular Weight 219.24 g/mol [1]
Purity ≥95% - 97%[2]
Appearance Typically a solidN/A
Storage Inert atmosphere, 2-8°CBLDpharm

Commercial Suppliers:

A number of chemical suppliers offer this compound in varying quantities. Notable suppliers include:

  • Abacipharm

  • Aladdin Scientific

  • BLDpharm[3]

  • Synthonix[4]

Synthesis

Synthesis of the Precursor: 4-Amino-2-cyanopyridine

The necessary precursor, 4-amino-2-cyanopyridine (CAS 98139-15-2), can be synthesized through various reported methods.

Experimental Protocol: Boc Protection of 4-amino-2-cyanopyridine (General Procedure)

This protocol is adapted from established methods for the N-tert-butoxycarbonylation of amines.[5]

Materials:

  • 4-amino-2-cyanopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-amino-2-cyanopyridine (1.0 eq) in the chosen solvent (DCM or THF).

  • Add the base, such as triethylamine (1.5-2.0 eq). If using, add a catalytic amount of DMAP.

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reaction Scheme:

Boc Protection of 4-amino-2-cyanopyridine cluster_reactants Reactants cluster_products Product 4-amino-2-cyanopyridine 4-Amino-2-cyanopyridine Product This compound 4-amino-2-cyanopyridine->Product Reaction in DCM or THF Boc2O (Boc)₂O Boc2O->Product Base Base (e.g., TEA) Base->Product

Caption: Boc protection of 4-amino-2-cyanopyridine.

Role in Janus Kinase (JAK) Inhibitor Synthesis

This compound serves as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.

This carbamate is a building block in the construction of the core structures of several JAK inhibitors.[6][7] The Boc-protected amine allows for selective reactions at other positions of the pyridine ring before deprotection to reveal the amine for subsequent coupling reactions.

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized workflow where this compound is utilized as an intermediate in the synthesis of a hypothetical JAK inhibitor.

JAK_Inhibitor_Synthesis_Workflow A tert-Butyl (2-cyanopyridin-4-yl)carbamate B Chemical Modification (e.g., Coupling Reaction) A->B C Modified Intermediate B->C D Boc Deprotection (Acidic Conditions) C->D E Deprotected Amine D->E F Coupling with Pharmacophore Moiety E->F G Final JAK Inhibitor F->G

References

An In-depth Technical Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a protected amine intermediate in the synthesis of complex bioactive molecules. The presence of a cyano group and a Boc-protected amine on the pyridine ring offers versatile handles for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its application as an intermediate in the discovery of potent kinase inhibitors.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 262295-94-3
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Conditions Inert atmosphere, 2-8°C

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the precursor, 4-amino-2-cyanopyridine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 4-amino-2-cyanopyridine (Precursor)

Conceptual Experimental Protocol for 4-amino-2-cyanopyridine Synthesis:

A potential synthetic route involves the hydrolysis of a 2-cyanopyridine derivative to the corresponding picolinamide, followed by a Hofmann rearrangement.

  • Step 1a: Hydrolysis of a suitable 2-cyanopyridine precursor. A substituted 2-cyanopyridine can be hydrolyzed under acidic or basic conditions to yield the corresponding picolinamide.

  • Step 1b: Hofmann Rearrangement. The resulting picolinamide is treated with a solution of sodium hypochlorite or sodium hypobromite, followed by heating, to induce the rearrangement to 4-amino-2-cyanopyridine. The product would then be isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: N-Boc Protection of 4-amino-2-cyanopyridine

The protection of the amino group of 4-amino-2-cyanopyridine with a tert-butoxycarbonyl (Boc) group is a crucial step to yield the title compound. A general and efficient method for the N-Boc protection of aminopyridines is described in patent CN102936220B[1][2]. This protocol can be adapted for the synthesis of this compound.

Experimental Protocol for N-Boc Protection [1][2]:

  • Materials: 4-amino-2-cyanopyridine, Di-tert-butyl dicarbonate ((Boc)₂O), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBT), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-amino-2-cyanopyridine (1 equivalent) in dichloromethane.

    • To the stirred solution, add EDCI (2.2 equivalents), HOBT (0.07 equivalents), triethylamine (2.2 equivalents), and di-tert-butyl dicarbonate (1.7 equivalents) at room temperature.

    • Continue stirring at room temperature for 0.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield: Based on the patent for a similar aminopyridine, yields are expected to be in the range of 80-90%[1][2].

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_protection N-Boc Protection 4-cyanopyridine_derivative 4-Substituted-2-cyanopyridine Picolinamide Picolinamide Intermediate 4-cyanopyridine_derivative->Picolinamide Hydrolysis 4-amino-2-cyanopyridine 4-amino-2-cyanopyridine Picolinamide->4-amino-2-cyanopyridine Hofmann Rearrangement Target_Compound This compound 4-amino-2-cyanopyridine->Target_Compound N-Boc Protection Boc_reagents (Boc)2O, EDCI, HOBT, TEA, DCM

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery: An Intermediate for Kinase Inhibitors

The cyanopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The this compound serves as a key intermediate in the synthesis of such inhibitors. After its synthesis, the Boc protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized to build more complex molecules.

While specific examples detailing the use of this compound and the subsequent biological activity of the final compounds are not extensively reported in publicly available literature, its utility can be inferred from patents on kinase inhibitors that utilize similar building blocks[3][4][5][6][7]. The general workflow for its application in the synthesis of kinase inhibitors is outlined below.

General Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis Start This compound Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Free_Amine 4-amino-2-cyanopyridine Deprotection->Free_Amine Coupling Coupling Reaction (e.g., Amide bond formation, Suzuki coupling, etc.) Free_Amine->Coupling Final_Compound Final Kinase Inhibitor Coupling->Final_Compound Bio_Assay Biological Evaluation (e.g., Kinase Assays) Final_Compound->Bio_Assay

Caption: General workflow for the use of the title compound in kinase inhibitor synthesis.

This workflow highlights the strategic importance of this compound as a masked amine, allowing for the selective modification of other parts of the molecule before unmasking the amine for the final coupling steps.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. Its synthesis, while not extensively detailed in a single source, can be reliably achieved through a two-step process involving the formation of 4-amino-2-cyanopyridine followed by a robust N-Boc protection protocol. The strategic use of this building block allows for the efficient construction of complex molecular architectures targeting a range of diseases. Further research and publication of its application in the synthesis of specific, biologically evaluated compounds will undoubtedly solidify its importance for medicinal chemists and drug development professionals.

References

role of tert-Butyl (2-cyanopyridin-4-yl)carbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of tert-Butyl (2-cyanopyridin-4-yl)carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 262295-94-3) is a strategically important heterocyclic building block in modern medicinal chemistry.[1][2] Its unique trifunctional architecture, featuring a Boc-protected amine, a reactive cyano group, and a pyridine core, offers synthetic versatility for creating diverse molecular scaffolds. This technical guide elucidates the fundamental role of this compound as a key intermediate, detailing its synthesis, functional group utility, and application in constructing molecules for various therapeutic targets. While not an active pharmaceutical ingredient itself, its utility lies in providing a robust platform for generating libraries of compounds, particularly in the domain of kinase inhibition and other areas where the cyanopyridine motif is a recognized pharmacophore.[3]

Introduction: A Profile of a Versatile Building Block

In the landscape of drug discovery, the efficiency of synthesizing complex molecules with desired pharmacological properties is paramount. Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous approved drugs due to their ability to engage in a wide range of biological interactions.[3] this compound emerges as a compound of interest, not for its intrinsic biological activity, but for its role as a versatile synthetic intermediate.

Its structure is characterized by three key features:

  • Pyridine Ring: A nitrogen-containing aromatic heterocycle that is a common feature in pharmaceuticals, often involved in hydrogen bonding and providing a scaffold for substituent orientation.

  • Cyano Group (-CN): Positioned at the 2-position, this electron-withdrawing group can act as a potent hydrogen bond acceptor or a chemical handle for further synthetic transformations into amides, tetrazoles, or other functional groups. Cyanopyridine derivatives have shown significant potential as kinase inhibitors and cytotoxic agents.[3]

  • tert-Butoxycarbonyl (Boc) Protected Amine: The amine at the 4-position is protected by a Boc group, one of the most common nitrogen-protecting groups in organic synthesis.[4] This allows for the selective modification of other parts of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to liberate the nucleophilic amine for subsequent coupling reactions.[4]

The carbamate group itself is a key structural motif in many approved drugs, valued for its proteolytic stability and its ability to act as a peptide bond surrogate.[4][5] The combination of these features makes this compound a valuable starting material for building complex, biologically active molecules.

Synthesis and Chemical Properties

The primary role of this compound is as a stable, readily accessible intermediate. Its molecular formula is C11H13N3O2 with a molecular weight of 219.24 g/mol .[1]

General Synthesis Workflow

The most common synthetic route involves the protection of the 4-amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

G cluster_0 Synthesis of this compound start 4-Amino-2-cyanopyridine reagents Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Triethylamine, DMAP) Solvent (e.g., THF, DCM) start->reagents Reacts with product This compound reagents->product Yields

Caption: General workflow for the synthesis of the title compound.

Role in Medicinal Chemistry: A Gateway to Complexity

The principal application of this compound is as a launchpad for more complex molecular architectures. The Boc-protected amine is temporarily masked, allowing chemists to perform reactions on other parts of a larger molecule before revealing the amine for a final coupling step.

Workflow as a Synthetic Intermediate

The typical workflow involves two key stages:

  • Boc Deprotection: Removal of the tert-butoxycarbonyl group to unmask the highly nucleophilic 4-aminopyridine moiety. This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Functionalization: The newly exposed amine can then be reacted with a wide range of electrophiles to form various functional groups, such as amides, ureas, sulfonamides, or alkylated amines, thereby building molecular diversity.

G cluster_1 Utility as a Synthetic Intermediate start_node tert-Butyl (2-cyanopyridin-4-yl)carbamate deprotection Boc Deprotection (e.g., TFA or HCl) start_node->deprotection intermediate 4-Amino-2-cyanopyridine deprotection->intermediate coupling Coupling Reaction (Amide, Urea, etc.) + R-X intermediate->coupling final_product Diverse Bioactive Scaffolds coupling->final_product

Caption: Synthetic utility showing deprotection and subsequent derivatization.

Applications in Drug Discovery: The Cyanopyridine Scaffold

While specific drugs directly synthesized from this exact starting material are not prominently documented in publicly available literature, the 2-cyanopyridine scaffold is a well-established pharmacophore in numerous clinically relevant molecules, particularly kinase inhibitors.[3] The cyano group often serves as a crucial hydrogen bond acceptor, locking the inhibitor into the ATP-binding pocket of the target kinase.

Hypothetical Application in Kinase Inhibitor Development

A plausible drug discovery workflow would use this compound to synthesize a library of potential kinase inhibitors. The 4-amino group, once deprotected, can be coupled to various hinge-binding fragments or other specificity-determining moieties.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF Inhibitor Hypothetical Inhibitor (derived from cyanopyridine scaffold) Inhibitor->RAF

Caption: Potential action of a cyanopyridine-based inhibitor in a kinase cascade.

Quantitative Data: Bioactivity of Cyanopyridine Derivatives

To illustrate the therapeutic potential of the core scaffold, the following table summarizes quantitative data for various reported cyanopyridine-containing molecules. It is critical to note that these compounds are not direct derivatives of this compound but serve to demonstrate the biological relevance of the cyanopyridine motif.

Compound Class/ExampleTargetActivity MetricValueTherapeutic AreaReference
Nicotinonitrile Derivative 4k PIM-1 KinaseIC₅₀21.2 nMOncology[3]
Nicotinonitrile Derivative 7b PIM-1 KinaseIC₅₀18.9 nMOncology[3]
Nicotinonitrile Derivative 7b MCF-7 cell lineIC₅₀3.58 µMOncology[3]
Pyridinyloxy Acetohydrazide 7 HepG2 cell lineIC₅₀7.26 µMOncology[3]
Neratinib (approved drug)HER2/EGFR KinaseIC₅₀59 nM / 92 nMOncology (Breast Cancer)[3]
Ivosidenib (approved drug)IDH1 mutantIC₅₀~10 nMOncology (Leukemia)[3]

Experimental Protocols

The following are representative, detailed protocols for the synthesis and subsequent modification of this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via Boc-protection of 4-amino-2-cyanopyridine.

Materials:

  • 4-amino-2-cyanopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-amino-2-cyanopyridine and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound as a solid.

Protocol 2: Deprotection of this compound

Objective: To remove the Boc protecting group to yield 4-amino-2-cyanopyridine.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃ or by using a basic workup with an organic solvent like EtOAc.

  • Extract the aqueous layer with DCM or EtOAc.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-amino-2-cyanopyridine, which can be used directly or purified further.

Conclusion

This compound is a quintessential example of a modern synthetic building block in medicinal chemistry. Its value is not derived from its own bioactivity but from the synthetic options it enables. The strategic placement of a stable, yet readily removable, Boc-protecting group on a pharmacologically relevant cyanopyridine scaffold provides an efficient and modular route to novel and diverse chemical entities. For drug development professionals, this compound represents a reliable starting point for library synthesis campaigns targeting a range of diseases, most notably in the competitive field of oncology and kinase inhibitor research. Its continued availability and utility underscore the importance of well-designed intermediates in accelerating the drug discovery pipeline.

References

Tert-Butyl (2-cyanopyridin-4-yl)carbamate: An Overview of a Commercially Available Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For inquiries regarding the specific research applications and detailed technical data of tert-butyl (2-cyanopyridin-4-yl)carbamate, direct consultation of scientific literature and patents is recommended. The following information is based on commercially available data and general chemical principles.

This compound is a heterocyclic organic compound with the chemical formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol . It is available from various chemical suppliers as a research chemical, indicating its use in synthetic chemistry and drug discovery endeavors. The structure features a pyridine ring substituted with a cyano group and a tert-butoxycarbonyl (Boc) protected amine. The Boc protecting group is a common feature in organic synthesis, suggesting that this compound is likely utilized as a building block or intermediate in the preparation of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is typically available from commercial suppliers and chemical databases.

PropertyValueSource
CAS Number 262295-94-3[1][2]
Molecular Formula C₁₁H₁₃N₃O₂[1][2]
Molecular Weight 219.24 g/mol [1][2]
Appearance White to off-white solid (typical)General Knowledge
Purity ≥95% - 97% (as offered by suppliers)[1]

Synthesis

One possible synthetic pathway could start from a 4-amino-2-cyanopyridine precursor. The amino group could then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The general workflow for such a protection reaction is outlined below.

G cluster_synthesis General Synthetic Workflow for Boc Protection start 4-amino-2-cyanopyridine reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine, DMAP) Solvent (e.g., DCM, THF) start->reagents Reactants reaction Reaction at controlled temperature (e.g., 0 °C to room temperature) reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography or recrystallization workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via Boc protection of a 4-aminopyridine precursor.

Potential Research Applications

The structural motifs present in this compound suggest its potential utility in medicinal chemistry and drug discovery. The cyanopyridine core is a feature in various biologically active molecules. The Boc-protected amine allows for further chemical modifications, making it a versatile intermediate.

Potential areas of research where this compound could be employed include:

  • Enzyme Inhibitors: The pyridine and cyano groups could potentially interact with the active sites of various enzymes.

  • Scaffold for Library Synthesis: As a functionalized building block, it can be used in the combinatorial synthesis of libraries of compounds for high-throughput screening.

  • Development of Novel Therapeutics: The core structure may serve as a starting point for the development of new drugs targeting a range of diseases. One patent mentions the use of "this compound" in a solution for the synthesis of piperidine urea derivatives, though without providing specific details on its preparation or role.[3]

Biological Activity and Mechanism of Action

Currently, there is no publicly available data on the specific biological activity or mechanism of action of this compound. To determine its biological effects, a series of in vitro and in vivo studies would be necessary. A general workflow for the initial biological characterization of a novel research chemical is depicted below.

G cluster_bioactivity General Workflow for Biological Characterization compound This compound in_vitro In vitro assays (e.g., enzyme inhibition, receptor binding, cell-based assays) compound->in_vitro hit_id Hit Identification (Identification of biological activity) in_vitro->hit_id moa Mechanism of Action Studies (e.g., signaling pathway analysis) hit_id->moa If active in_vivo In vivo studies (e.g., animal models) moa->in_vivo

Caption: A simplified workflow for the initial biological evaluation of a research chemical like this compound.

Disclaimer: This document provides a general overview based on available information for a research chemical. The synthesis and handling of this compound should only be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological properties and potential applications are speculative and require experimental validation.

References

Methodological & Application

synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of tert-butyl (2-cyanopyridin-4-yl)carbamate, a valuable intermediate in pharmaceutical and medicinal chemistry research. The procedure involves the protection of the amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O). This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, data presentation in a structured format, and a visual representation of the experimental workflow.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound involves the selective N-Boc protection of 4-amino-2-cyanopyridine. This transformation is a crucial step in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method for this synthesis, ensuring a high yield and purity of the final product.

Reaction Scheme

The synthesis proceeds via the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate, as depicted in the following reaction scheme:

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Amino-2-cyanopyridine≥97%Commercial Vendor98139-15-2
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercial Vendor24424-99-5
Dichloromethane (DCM)AnhydrousCommercial Vendor75-09-2
Triethylamine (TEA)Reagent GradeCommercial Vendor121-44-8
Saturated Sodium Bicarbonate SolutionLaboratory Prepared--
Brine (Saturated NaCl Solution)Laboratory Prepared--
Anhydrous Sodium SulfateReagent GradeCommercial Vendor7757-82-6
Ethyl AcetateHPLC GradeCommercial Vendor141-78-6
HexaneHPLC GradeCommercial Vendor110-54-3
Silica Gel60 Å, 230-400 meshCommercial Vendor7631-86-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F₂₅₄)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-cyanopyridine (1.0 g, 8.39 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Reagents: Add triethylamine (1.28 mL, 9.23 mmol, 1.1 eq) to the solution. In a separate container, dissolve di-tert-butyl dicarbonate (2.01 g, 9.23 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL) and transfer this solution to a dropping funnel.

  • Reaction: Add the di-tert-butyl dicarbonate solution dropwise to the stirring solution of 4-amino-2-cyanopyridine over 15-20 minutes at room temperature under an inert atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Isolation of Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a solid.

Data Presentation

Quantitative Data Summary
ParameterValue
Moles of 4-Amino-2-cyanopyridine8.39 mmol
Moles of Di-tert-butyl dicarbonate9.23 mmol (1.1 eq)
Moles of Triethylamine9.23 mmol (1.1 eq)
Volume of Dichloromethane50 mL
Reaction TemperatureRoom Temperature
Reaction Time12-16 hours
Expected Yield85-95%
Molecular Formula of ProductC₁₁H₁₃N₃O₂
Molecular Weight of Product219.24 g/mol
Characterization Data
  • ¹H NMR (300 MHz, DMSO-d₆) δ: 9.95 (s, 1H), 8.51 (d, J=5.7 Hz, 1H), 7.96 (d, J=1.8 Hz, 1H), 7.65 (dd, J=5.7, 1.8 Hz, 1H), 1.50 (s, 9H).[1]

  • LC-MS (ES, m/z): 220 [M+H]⁺.[1]

  • Appearance: Expected to be a solid.

  • Purity: ≥95% after purification.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 4-amino-2-cyanopyridine and Triethylamine in DCM add_boc Add (Boc)₂O Solution Dropwise start->add_boc stir Stir at Room Temperature (12-16h) add_boc->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Tert-Butyl (2-cyanopyridin-4-yl)carbamate in N-Boc Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a key intermediate in medicinal chemistry and organic synthesis. Contrary to its name suggesting use as a protecting agent, this compound is the product of the N-Boc protection of 4-aminopyridine-2-carbonitrile. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. This document provides detailed protocols for the synthesis of this compound and discusses its applications as a synthetic building block.

Data Presentation

As a synthetic intermediate, the most critical data for this compound are its physicochemical properties and the efficiency of its synthesis. The following table summarizes typical reaction conditions for the N-Boc protection of aminopyridines, which can be adapted for the synthesis of the title compound.

EntryAmine SubstrateBase (equiv.)SolventTime (h)Yield (%)Reference
14-AminopyridineTriethylamine (2.25)Dichloromethane0.590Patent CN102936220A[1]
24-AminopyridineNoneAcetonitrile3>95 (crude)Scientific Publication
34-Amino-3-picolineTriethylamine (1.5)Tetrahydrofuran280Patent CN102936220B

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
CAS Number262295-94-3
AppearanceSolid (predicted)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the N-Boc protection of an aminopyridine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-Aminopyridine-2-carbonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-aminopyridine-2-carbonitrile (1.0 equiv.) in DCM or THF.

  • Add triethylamine (1.5 - 2.5 equiv.) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 - 1.5 equiv.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of Boc-Protected Amines

This protocol describes the removal of the Boc group to regenerate the free amine.

Materials:

  • Boc-protected amine (e.g., this compound)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in an organic solvent.

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Applications and Further Reactions

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amino group is temporarily masked, allowing for selective reactions at other positions of the pyridine ring.

A key application involves the reaction of the nitrile group. For instance, Grignard reagents can be added to the nitrile to form ketones after hydrolysis, a common strategy in drug development.

Visualizations

Synthesis of this compound

G 4-Aminopyridine-2-carbonitrile 4-Aminopyridine-2-carbonitrile Reaction Mixture Reaction Mixture 4-Aminopyridine-2-carbonitrile->Reaction Mixture DCM, TEA This compound This compound Reaction Mixture->this compound Stir, RT, 2-4h Boc2O Boc2O Boc2O->Reaction Mixture G cluster_protection N-Boc Protection cluster_deprotection Deprotection Start (Amine) Start (Amine) Dissolve in Solvent Dissolve in Solvent Start (Amine)->Dissolve in Solvent Add Base Add Base Dissolve in Solvent->Add Base Add Acid (TFA/HCl) Add Acid (TFA/HCl) Dissolve in Solvent->Add Acid (TFA/HCl) Add Boc2O Add Boc2O Add Base->Add Boc2O Reaction Reaction Add Boc2O->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification Boc-Protected Amine Boc-Protected Amine Workup & Purification->Boc-Protected Amine Boc-Protected Amine->Dissolve in Solvent Further Synthesis Further Synthesis Boc-Protected Amine->Further Synthesis Reaction Reaction Add Acid (TFA/HCl)->Reaction Neutralization & Workup Neutralization & Workup Reaction ->Neutralization & Workup Final Product (Amine) Final Product (Amine) Neutralization & Workup->Final Product (Amine)

References

Application Notes and Protocols: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the reaction conditions, experimental procedures, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected amino group on a cyanopyridine scaffold. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under various reaction conditions and its facile removal under acidic conditions. This document details a standard procedure for the N-Boc protection of 4-amino-2-cyanopyridine.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base or catalyst.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reaction components and conditions for the synthesis of this compound.

ParameterValue
Starting Material 4-Amino-2-cyanopyridine
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base/Catalyst Triethylamine (TEA) or 4-DMAP (catalytic)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2 - 12 hours
Typical Yield 80-95%

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment
  • 4-Amino-2-cyanopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4-amino-2-cyanopyridine in DCM B Add Triethylamine A->B C Add (Boc)₂O solution dropwise B->C D Stir at room temperature C->D E Quench with saturated NaHCO₃ D->E Reaction complete (TLC) F Separate organic layer E->F G Wash with brine F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Purify by column chromatography (optional) I->J K Characterize the product J->K

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-cyanopyridine (1.0 eq) in anhydrous dichloromethane (DCM).

    • To this solution, add triethylamine (1.2 eq).

    • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM.

    • Add the (Boc)₂O solution dropwise to the stirring solution of the amine at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization Data

The following are the expected spectral data for this compound.

Analysis Expected Data
¹H NMR (CDCl₃, 400 MHz) δ: 8.55 (d, 1H), 7.90 (s, 1H), 7.55 (d, 1H), 7.20 (br s, 1H, NH), 1.55 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ: 151.8, 150.5, 148.2, 134.1, 118.9, 116.5, 112.3, 82.5, 28.3.
Mass Spec. ESI-MS m/z: 220.1 [M+H]⁺.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is a solid that can cause respiratory irritation; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor; handle with caution.

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. If necessary, gently warm the reaction mixture.
Inactive reagents.Use fresh, anhydrous solvents and reagents.
Low Yield Loss of product during work-up.Ensure complete extraction of the product from the aqueous layer. Minimize transfers of the product solution.
Inefficient purification.Optimize the eluent system for column chromatography to ensure good separation.
Impure Product Presence of unreacted starting material or byproducts.Ensure the reaction goes to completion before work-up. Purify the product thoroughly using column chromatography.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound serves as a crucial intermediate for the synthesis of more complex molecules in drug discovery and development. By following the detailed procedures and safety precautions outlined in these application notes, researchers can consistently obtain high yields of the desired product with excellent purity.

The Versatile Building Block: Tert-Butyl (2-cyanopyridin-4-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-butyl (2-cyanopyridin-4-yl)carbamate has emerged as a critical structural motif, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique arrangement of a Boc-protected amine and a cyano group on a pyridine scaffold provides a rich platform for chemical elaboration, enabling the construction of complex heterocyclic systems with significant biological activity. This document provides a detailed overview of the applications and experimental protocols associated with this key building block.

The core utility of this compound lies in its capacity to serve as a precursor for the synthesis of pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines. These fused heterocyclic systems are central to the pharmacophore of numerous kinase inhibitors, including the Janus kinase (JAK) inhibitor family. The Boc-protected amine at the 4-position allows for controlled deprotection and subsequent derivatization, while the cyano group at the 2-position is a versatile handle for constructing the fused pyrimidine or pyrrole ring.

Application in Kinase Inhibitor Synthesis

A primary application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune response, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant therapeutic promise. The 4-amino-2-cyanopyridine core, readily accessible from this compound, is a key feature in several potent JAK inhibitors.

The synthesis of these inhibitors often involves the deprotection of the Boc group to reveal the free amine, which can then be coupled with various side chains to modulate potency and selectivity. The cyano group can undergo cyclization reactions with reagents like formamide or guanidine to form the fused pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold.

Key Synthetic Transformations & Protocols

Protocol 1: Boc Deprotection of this compound

This protocol outlines the standard procedure for the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 4-amino-2-cyanopyridine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., dioxane, dichloromethane)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane (10 mL per gram of starting material) in a round-bottom flask.

  • To the stirred solution, add the acidic deprotecting agent. For example, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C. Alternatively, a solution of HCl in dioxane (4M, 5-10 eq) can be used at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-cyanopyridine.

  • The product can be purified further by column chromatography on silica gel if necessary.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol describes a potential cyclization reaction of the resulting 4-amino-2-cyanopyridine to form a pyrido[2,3-d]pyrimidin-4-amine scaffold, a common core in kinase inhibitors.

Materials:

  • 4-amino-2-cyanopyridine (from Protocol 1)

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube or microwave reactor)

Procedure:

  • In a high-temperature reaction vessel, combine 4-amino-2-cyanopyridine (1.0 eq) and an excess of formamide (10-20 eq).

  • Seal the vessel and heat the mixture to 150-180 °C for 12-24 hours. Alternatively, microwave irradiation can be employed to reduce the reaction time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford the crude pyrido[2,3-d]pyrimidin-4-amine.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative biological data for a kinase inhibitor synthesized using a 4-aminopyridine scaffold derived from a similar building block. This data highlights the potential for developing potent inhibitors using this chemical space.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)IC50 (nM)Reference
12k JAK26HEL-[1]
12l JAK23HEL-[1]
16m-(R) JAK23--[1]
21b JAK29HEL-[1]

Visualizing Synthetic Pathways and Biological Mechanisms

To better illustrate the utility of this compound, the following diagrams depict a generalized synthetic workflow and the targeted biological pathway.

G cluster_0 Synthesis Workflow A tert-Butyl (2-cyanopyridin-4-yl)carbamate B 4-Amino-2-cyanopyridine A->B Boc Deprotection (Protocol 1) C Pyrido[2,3-d]pyrimidine Core Structure B->C Cyclization (Protocol 2) D Final Kinase Inhibitor C->D Further Derivatization

Caption: Synthetic workflow from the building block to a kinase inhibitor.

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by a synthesized inhibitor.

Conclusion

This compound is a valuable and versatile building block in drug discovery, offering a reliable and efficient route to key heterocyclic scaffolds for kinase inhibitors. The straightforward protocols for its deprotection and subsequent cyclization, coupled with the demonstrated potential for generating potent biological activity, underscore its importance for researchers and scientists in the field of drug development. The continued exploration of this and similar building blocks will undoubtedly fuel the discovery of next-generation targeted therapies.

References

Application Notes and Protocols for the Purification of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to remove common impurities and achieve high purity suitable for downstream applications.

Introduction

This compound is a bifunctional molecule containing a Boc-protected amine and a cyanopyridine moiety. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Common impurities may arise from starting materials, side reactions, or degradation products. The purification strategies outlined below—recrystallization and column chromatography—are standard and effective methods for achieving high purity of this compound.

Data Presentation

The selection of a purification method often depends on the impurity profile and the desired scale and purity. The following table summarizes typical quantitative data expected from each method.

ParameterRecrystallizationColumn Chromatography
Purity (Post-Purification) >98% (by HPLC/NMR)>99% (by HPLC/NMR)
Typical Yield 70-90%80-95%
Scale Milligrams to KilogramsMilligrams to Grams
Throughput HighLow to Medium
Solvent Consumption ModerateHigh

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds on a large scale. The choice of solvent is critical and should be determined empirically by testing the solubility of the crude product in various solvents at room and elevated temperatures. A common and effective solvent system for carbamates is a mixture of ethyl acetate and a non-polar solvent like hexane.

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be near saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. If turbidity persists, add a small amount of hot ethyl acetate to redissolve it.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities, offering higher resolution than recrystallization.[1]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes) is often effective for separating the product from impurities.[2]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in minimal hot Ethyl Acetate crude->dissolve add_hexanes Add Hexanes (anti-solvent) dissolve->add_hexanes cool Slow Cooling & Ice Bath add_hexanes->cool filter Vacuum Filtration cool->filter wash Wash with cold Hexanes filter->wash dry Dry under Vacuum wash->dry pure_product Purified Product dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation tlc TLC Analysis (Determine Eluent) pack Pack Silica Gel Column tlc->pack load Load Crude Product pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

References

Application Note: Analytical Characterization of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl (2-cyanopyridin-4-yl)carbamate (CAS No. 262295-94-3) is a chemical intermediate with potential applications in pharmaceutical and materials science research. Its molecular structure combines a Boc-protected amine, a pyridine ring, and a nitrile group, making it a versatile building block in organic synthesis. Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for downstream applications. This document provides detailed protocols and expected data for the analytical characterization of this compound using a suite of standard analytical techniques.

Compound Information

ParameterValue
IUPAC Name tert-butyl N-(2-cyanopyridin-4-yl)carbamate
CAS Number 262295-94-3
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N

Analytical Methods Overview

A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and Elemental Analysis for compositional verification.

G Figure 1. General Workflow for Analytical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR EA Elemental Analysis Purification->EA Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination HPLC->Purity_Determination Report Certificate of Analysis FTIR->Report EA->Report Structure_Confirmation->Report Purity_Determination->Report G Figure 2. HPLC Experimental Workflow Sample_Prep Sample Preparation (1 mg/mL in mobile phase, filter) HPLC_System HPLC System (C18 column, UV detector) Sample_Prep->HPLC_System Injection Inject Sample (10 µL) HPLC_System->Injection Gradient_Elution Gradient Elution (5-95% Acetonitrile/Water with TFA) Injection->Gradient_Elution Detection UV Detection at 254 nm Gradient_Elution->Detection Data_Analysis Data Analysis (Peak area % for purity) Detection->Data_Analysis

Application Notes and Protocols: Solubility of tert-Butyl (2-cyanopyridin-4-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a chemical intermediate of interest in medicinal chemistry and drug discovery. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its solubility in various organic solvents. This document provides an overview of its expected solubility based on the general properties of carbamate and pyridine-containing compounds, along with a detailed protocol for experimentally determining its solubility.

Data Presentation: Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative solubility profile can be predicted based on the physicochemical properties of its functional groups (a polar cyanopyridine ring and a nonpolar tert-butoxycarbonyl (Boc) group). The following table summarizes the expected solubility in common organic solvents. For drug development and synthesis, it is crucial to experimentally verify these qualitative predictions.

Solvent ClassSolventExpected Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe high polarity of DMSO is expected to effectively solvate the polar cyanopyridine moiety. Similar Boc- and PEG-containing molecules show high solubility in DMSO.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a highly polar solvent capable of solvating both polar and nonpolar regions of the molecule. A related compound, Boc-aminooxy-PEG4-alkyne, is soluble in DMF.
Acetonitrile (ACN)Moderately SolubleAcetonitrile's polarity should allow for dissolution, although it may be less effective than DMSO or DMF.
Chlorinated Dichloromethane (DCM)SolubleThe presence of the Boc group and the overall organic structure contribute to good solubility in chlorinated solvents. A similar compound, butyl (2-chloropyridin-4-yl)carbamate, is soluble in dichloromethane.[1]
Chloroform (CHCl₃)SolubleSimilar to DCM, chloroform is expected to be a good solvent for this compound.
Alcohols MethanolSolubleThe polar hydroxyl group of methanol can interact with the cyanopyridine ring, and the alkyl portion can interact with the Boc group. 4-Aminopyridine is soluble in ethanol at approximately 30 mg/ml.[2]
EthanolSolubleSimilar to methanol, ethanol is expected to be a good solvent. 4-Aminopyridine is soluble in ethanol at approximately 30 mg/ml.[2]
Ethers Tetrahydrofuran (THF)Moderately SolubleTHF is a moderately polar ether that should effectively solvate the molecule.
Diethyl EtherSparingly Soluble to InsolubleThe low polarity of diethyl ether may not be sufficient to overcome the crystal lattice energy of the solid compound.
Hydrocarbons TolueneSparingly Soluble to InsolubleThe nonpolar nature of toluene is unlikely to effectively solvate the polar cyanopyridine moiety.
HexaneInsolubleAs a nonpolar alkane, hexane is not expected to be a suitable solvent.
Aqueous WaterInsolubleThe presence of the large, nonpolar tert-butyl group and the overall organic structure will likely result in very low water solubility. A related compound, butyl (2-chloropyridin-4-yl)carbamate, has limited water solubility (0.113 mg/ml).[1]

Experimental Protocols: Determination of Solubility

The following protocol outlines a general method for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Small vials with screw caps or other suitable sealed containers

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24-48 hours) at a constant temperature.[3] This allows the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a sufficient period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed container to remove any remaining undissolved microparticles.

  • Quantification of Dissolved Solute (Gravimetric Method):

    • Weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

    • Weigh the container with the dried solute.

    • The solubility can be calculated as the mass of the dissolved solute per volume or mass of the solvent.

  • Quantification of Dissolved Solute (Instrumental Analysis - e.g., HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC with UV detection.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent.

    • Analyze the diluted sample using the same analytical method.

    • Determine the concentration of the solute in the saturated solution by using the calibration curve and accounting for the dilution factor.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of a compound and a logical flow for solubility testing.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Separation cluster_quantification 4. Quantification prep Add excess solute to a known volume of solvent in a sealed vial. equilibrate Agitate at a constant temperature until equilibrium is reached (e.g., 24-48h). prep->equilibrate Seal vial separate Allow undissolved solid to settle. Filter the supernatant. equilibrate->separate Let stand quantify Quantify the dissolved solute in the filtrate (e.g., Gravimetric or HPLC). separate->quantify Collect filtrate

Caption: Experimental workflow for solubility determination.

Caption: Logical flow for qualitative solubility testing.

References

Application Notes: Deprotection of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis. Its prevalence is due to its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under acidic conditions.[1][2] This protocol details the deprotection of tert-Butyl (2-cyanopyridin-4-yl)carbamate to yield 4-amino-2-cyanopyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The efficient cleavage of the Boc group is a critical step to unmask the primary amine for subsequent synthetic transformations.

The deprotection is an acid-catalyzed process that proceeds through the protonation of the carbamate oxygen, leading to the fragmentation of the molecule.[3] This cleavage results in the formation of the desired free amine, carbon dioxide, and a stable tert-butyl cation, which typically evolves into isobutylene gas.[3][4][5]

Summary of Deprotection Conditions

The selection of the deprotection reagent and conditions is contingent upon the substrate's sensitivity to acid and the presence of other acid-labile functional groups. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are most commonly employed for efficient Boc removal.

MethodReagent(s)Solvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
TFA Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat TFA0 °C to Room Temperature30 min - 4 hHighly effective and common method. The product is isolated as the trifluoroacetate salt.[1][3]
HCl Hydrogen Chloride (HCl)1,4-Dioxane, Methanol (MeOH), or Ethyl Acetate (EtOAc)4M solutionRoom Temperature2 h - 16 hA widely used alternative to TFA. The product is isolated as the hydrochloride salt.[1][6]
Lewis Acid Zinc Bromide (ZnBr₂)Dichloromethane (DCM)2-3 equivalentsRoom TemperatureOvernightA milder alternative for substrates sensitive to strong protic acids.[1]
Aqueous Acid Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF) / WaterAqueous solutionRoom TemperatureHighAn environmentally benign option.[7]

Detailed Experimental Protocol: TFA-Mediated Deprotection

This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials and Equipment:

  • This compound

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. Place the flask on a magnetic stirrer.

  • Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA, although concentrations as low as 25% TFA in DCM can be effective.[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours. The reaction is often accompanied by the evolution of CO₂ gas and should not be performed in a sealed vessel.[3][4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up (Isolation of Free Amine):

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[3]

    • Dissolve the resulting residue in an appropriate organic solvent such as ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and generate the free amine.[3] Repeat the wash until gas evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-amino-2-cyanopyridine.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Safety Precautions:

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Visualizations

Deprotection Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. First, the carbamate oxygen is protonated by the acid. This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. This intermediate is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[4][5] Under the acidic conditions, the newly formed amine is protonated, yielding the corresponding ammonium salt.[4]

Caption: Experimental workflow for the TFA-mediated deprotection of a Boc-protected amine.

References

Application Notes and Protocols: tert-Butyl (2-cyanopyridin-4-yl)carbamate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a versatile building block for the construction of diverse chemical libraries, particularly those focused on kinase inhibitors and other biologically active molecules. The presence of a Boc-protected amine at the 4-position and a cyano group at the 2-position of the pyridine ring offers orthogonal reactivity, enabling selective functionalization in a parallel synthesis format. This document provides detailed protocols for the derivatization of this scaffold to generate a library of substituted 4-aminopyridine analogs.

The 4-aminopyridine core is a privileged scaffold in medicinal chemistry, known for its role in compounds targeting a variety of neurological disorders and as a key component in kinase inhibitors.[1] The cyano group can act as a hydrogen bond acceptor or be further elaborated, contributing to the molecular diversity and potential biological activity of the synthesized library.[2][3]

Key Applications in Parallel Synthesis

The primary application of this compound in parallel synthesis is as a scaffold for the generation of libraries of N-substituted 4-amino-2-cyanopyridines. This is typically achieved through a two-step sequence:

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the reactive 4-amino group.

  • Parallel Derivatization: Reaction of the resulting 4-amino-2-cyanopyridine with a diverse set of building blocks in a parallel format.

This strategy allows for the rapid synthesis of a large number of analogs with varied substituents at the 4-position, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the key intermediate, 4-amino-2-cyanopyridine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • To the stirred solution, add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-amino-2-cyanopyridine.

Protocol 2: Parallel Amide Library Synthesis

This protocol outlines the parallel acylation of 4-amino-2-cyanopyridine with a library of carboxylic acids.

Materials:

  • 4-amino-2-cyanopyridine (from Protocol 1)

  • Library of diverse carboxylic acids

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

  • N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel synthesizer or shaker

Procedure:

  • Prepare a stock solution of 4-amino-2-cyanopyridine in DMF (e.g., 0.2 M).

  • In each well of a 96-well reaction block, add the desired carboxylic acid (1.2 eq).

  • To each well, add the stock solution of 4-amino-2-cyanopyridine (1.0 eq).

  • Add DIPEA (3.0 eq) to each well.

  • Finally, add a solution of BOP reagent (1.2 eq) in DMF to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours under an inert atmosphere.

  • Upon completion, quench the reactions by adding water to each well.

  • The products can be purified by parallel purification techniques such as preparative HPLC-MS.

Data Presentation

The following table represents hypothetical yield and purity data for a small library of N-acylated 4-amino-2-cyanopyridine derivatives prepared using the parallel synthesis protocol.

Compound IDR-GroupYield (%)Purity (%) (by LC-MS)
L1-A1 Phenyl85>95
L1-A2 4-Chlorophenyl82>95
L1-A3 2-Thienyl78>95
L1-A4 Cyclohexyl91>95
L1-A5 Benzyl88>95

Visualizations

Experimental Workflow

Parallel_Synthesis_Workflow start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection intermediate 4-Amino-2-cyanopyridine deprotection->intermediate parallel_rxn Parallel Acylation (R-COOH, Coupling Agent, Base) intermediate->parallel_rxn library Library of N-Acylated 4-Amino-2-cyanopyridines parallel_rxn->library purification Parallel Purification (Prep-HPLC) library->purification final_compounds Purified Compound Library purification->final_compounds

Caption: Parallel synthesis workflow for generating a library of N-acylated 4-amino-2-cyanopyridines.

Logical Relationship of Scaffold Derivatization

Scaffold_Derivatization cluster_derivatization Potential Derivatization Pathways cluster_r_groups Diverse Building Blocks (R-X) scaffold tert-Butyl (2-cyanopyridin-4-yl)carbamate deprotection Boc Deprotection scaffold->deprotection free_amine 4-Amino-2-cyanopyridine deprotection->free_amine acylation Acylation free_amine->acylation sulfonylation Sulfonylation free_amine->sulfonylation reductive_amination Reductive Amination free_amine->reductive_amination urea_formation Urea Formation free_amine->urea_formation acyl_chlorides Acyl Halides acyl_chlorides->acylation sulfonyl_chlorides Sulfonyl Halides sulfonyl_chlorides->sulfonylation aldehydes_ketones Aldehydes/Ketones aldehydes_ketones->reductive_amination isocyanates Isocyanates isocyanates->urea_formation final_library Diverse Library of Substituted Pyridines acylation->final_library sulfonylation->final_library reductive_amination->final_library urea_formation->final_library

Caption: Logical relationships for the derivatization of the 4-amino-2-cyanopyridine scaffold.

References

Application Note and Protocol for the Large-Scale Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a protected amine on a cyanopyridine scaffold, makes it a valuable building block in drug discovery and development. The efficient and scalable synthesis of this intermediate is crucial for advancing preclinical and clinical studies of new chemical entities. This application note provides a detailed protocol for the large-scale synthesis of this compound from 4-amino-2-cyanopyridine and di-tert-butyl dicarbonate. The described method is designed to be robust, high-yielding, and suitable for implementation in a laboratory or pilot plant setting.

Reaction Scheme

The synthesis proceeds via the protection of the primary amino group of 4-amino-2-cyanopyridine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data for the large-scale synthesis of this compound.

Reagent/ProductMolecular Weight ( g/mol )Moles (mol)Molar RatioQuantity
4-amino-2-cyanopyridine119.121.001.0119.12 g
Di-tert-butyl dicarbonate218.251.101.1240.08 g
Triethylamine101.191.201.2121.43 g (167 mL)
Dichloromethane (DCM)---1.2 L
This compound219.24--Expected: ~208 g

Note: The expected yield is approximately 95%, and the purity is expected to be >98% after purification.

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound on a large laboratory scale.

Materials and Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • 4-amino-2-cyanopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup:

    • Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

    • Ensure the setup is in a well-ventilated fume hood.

    • Charge the flask with 4-amino-2-cyanopyridine (119.12 g, 1.00 mol) and dichloromethane (1.2 L).

  • Reagent Addition:

    • Stir the mixture at room temperature (20-25 °C) to dissolve the 4-amino-2-cyanopyridine.

    • Once a clear solution is obtained, add triethylamine (167 mL, 1.20 mol) to the reaction mixture.

    • In a separate beaker, dissolve di-tert-butyl dicarbonate (240.08 g, 1.10 mol) in dichloromethane (300 mL).

    • Transfer the di-tert-butyl dicarbonate solution to an addition funnel and add it dropwise to the reaction mixture over a period of 1-2 hours. Maintain the internal temperature below 30 °C during the addition. An ice bath can be used for cooling if necessary.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours (overnight).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material (4-amino-2-cyanopyridine) is no longer visible on the TLC plate.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (500 mL) to the reaction mixture.

    • Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is typically a solid. To purify, add hexanes (500 mL) to the crude solid and stir vigorously to form a slurry.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold hexanes (2 x 200 mL).

    • Dry the purified product under vacuum at 40-50 °C to a constant weight.

  • Characterization:

    • The final product, this compound, should be a white to off-white solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow node_setup Reaction Setup (4-amino-2-cyanopyridine, DCM) node_reagents Reagent Addition (TEA, (Boc)₂O in DCM) node_setup->node_reagents Dissolve node_reaction Reaction (Stir at RT, 12-16h) node_reagents->node_reaction Initiate node_monitoring TLC Monitoring node_reaction->node_monitoring Check Progress node_monitoring->node_reaction Incomplete node_workup Aqueous Workup (NaHCO₃, H₂O, Brine) node_monitoring->node_workup Complete node_purification Purification (Hexane Slurry, Filtration) node_workup->node_purification Crude Product node_product Final Product (this compound) node_purification->node_product Pure Product Logical_Relationship start Start protection Boc Protection of Amine start->protection extraction Extraction & Washing protection->extraction Reaction Completion isolation Isolation of Crude Product extraction->isolation purification Purification by Slurrying isolation->purification end End Product purification->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for improving the yield of tert-Butyl (2-cyanopyridin-4-yl)carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common synthetic approach involves a two-step process:

  • Boc Protection: The amino group of a suitable 4-aminopyridine precursor is protected with a tert-butyloxycarbonyl (Boc) group.

  • Cyanation: A cyano group is introduced at the 2-position of the pyridine ring. The choice of starting material and cyanation method will determine the specific reaction pathway.

Q2: Which synthetic route is likely to provide the highest yield?

A2: The optimal route depends on the available starting materials and laboratory capabilities. A promising high-yield approach involves the Boc protection of 4-aminopyridine, followed by a modern palladium-catalyzed cyanation of a 2-halo-4-(Boc-amino)pyridine intermediate. Another viable method is the cyanation of a 4-(Boc-amino)pyridine-N-oxide intermediate.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the Boc protection and cyanation steps. Staining with potassium permanganate or visualization under UV light can be effective. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product and any byproducts.

Q4: What are the main safety precautions for this synthesis?

A4: Cyanation reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving cyanides should be quenched carefully with an appropriate oxidizing agent (e.g., bleach) before disposal.

Troubleshooting Guides

Part 1: Boc Protection of 4-Aminopyridine

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Low Reactivity of 4-Aminopyridine While 4-aminopyridine is generally reactive, ensure anhydrous reaction conditions as moisture can hydrolyze the Boc anhydride.
Ineffective Base If using a base like triethylamine, ensure it is fresh and dry. Consider using a stronger, non-nucleophilic base if necessary.
Poor Quality (Boc)₂O Di-tert-butyl dicarbonate can degrade over time. Use fresh or properly stored reagent.
Inadequate Temperature Most Boc protections of aminopyridines proceed well at room temperature. Gentle heating (to ~40°C) can sometimes improve the rate, but be cautious of potential side reactions.

Issue 2: Formation of Multiple Products

Possible Cause Troubleshooting Steps
Di-Boc Protection Over-protection to form a di-Boc derivative can occur, especially with a large excess of (Boc)₂O and a strong base. Use a controlled stoichiometry of (Boc)₂O (typically 1.1-1.5 equivalents). A patent (CN102936220B) suggests that using EDCI and HOBT can improve selectivity for mono-protection[1].
Side Reactions with Solvent Ensure the solvent is inert. Acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are generally good choices.
Part 2: Cyanation of the Pyridine Ring

Issue 3: Low Yield in Palladium-Catalyzed Cyanation of 2-halo-4-(Boc-amino)pyridine

Possible Cause Troubleshooting Steps
Catalyst Poisoning Cyanide ions can poison palladium catalysts[2]. Using a cyanide source with low solubility like Zn(CN)₂ can help maintain a low concentration of free cyanide in solution. The addition of a reducing agent like zinc dust may also be beneficial[3].
Ineffective Ligand The choice of phosphine ligand is crucial for palladium-catalyzed cross-coupling reactions. Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl has been shown to be effective for the cyanation of heteroaryl chlorides[3].
Reaction Temperature Too Low These reactions often require elevated temperatures (e.g., 110°C in DMF) to proceed at a reasonable rate[3].
Poor Quality Cyanide Source Ensure the cyanide source (e.g., Zn(CN)₂) is of high purity and handled under anhydrous conditions where necessary.

Issue 4: Failure of Sandmeyer Cyanation of 4-(Boc-amino)-2-aminopyridine

Possible Cause Troubleshooting Steps
Decomposition of Diazonium Salt Pyridine-based diazonium salts can be unstable. Perform the diazotization at low temperatures (0-5°C) and use the diazonium salt immediately in the subsequent cyanation step.
Boc Group Instability The strongly acidic conditions required for diazotization (e.g., with NaNO₂ and HCl) can lead to the cleavage of the acid-labile Boc protecting group. Consider alternative, milder cyanation methods.
Copper Catalyst Issues Ensure the CuCN is fresh and of high purity. The reaction often requires stoichiometric or even an excess of the copper salt.

Issue 5: Low Yield in Cyanation of 4-(Boc-amino)pyridine-N-oxide

Possible Cause Troubleshooting Steps
Incomplete N-oxide Formation Ensure the oxidation of the pyridine nitrogen is complete before proceeding to the cyanation step. Monitor this step carefully by TLC or LC-MS.
Suboptimal Cyanation Conditions The reaction of pyridine N-oxides with cyanide typically requires an activating agent, such as dimethylcarbamoyl chloride, and elevated temperatures (e.g., 120°C in acetonitrile)[4][5]. Optimize the equivalents of the activating agent and cyanide source.
Use of an Inappropriate Cyanide Source Potassium cyanide has been reported to be effective for this transformation[4][5]. Ensure it is finely powdered and dry.

Experimental Protocols

Protocol 1: Boc Protection of 4-Aminopyridine

This protocol is adapted from patent CN102936220B, which reports a 90% yield[1].

  • To a solution of 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, add EDCI (4.6 g, 23.8 mmol), HOBT (0.1 g, 0.8 mmol), and triethylamine (2.4 g, 23.8 mmol).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol) to the stirred mixture.

  • Continue stirring at room temperature for 0.5-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (pyridin-4-yl)carbamate.

Protocol 2: Palladium-Catalyzed Cyanation of 2-Chloro-4-(Boc-amino)pyridine

This protocol is a generalized procedure based on methods for the cyanation of heteroaryl chlorides[3]. The starting material, 2-chloro-4-(Boc-amino)pyridine, would need to be synthesized from 4-amino-2-chloropyridine.

  • In a glovebox, combine 2-chloro-4-(Boc-amino)pyridine (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.54 mmol), palladium acetate (Pd(OAc)₂, 0.1 mmol), and 2-(di-t-butylphosphino)-1,1'-binaphthyl (0.1 mmol).

  • Add zinc dust (0.2 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL).

  • Seal the reaction vessel and heat to 110°C with stirring for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Cyanation via Pyridine-N-Oxide

This protocol is based on the cyanation of 4-amidopyridine N-oxide[4][5]. This route requires the initial N-oxidation of tert-butyl (pyridin-4-yl)carbamate.

Step A: N-Oxidation

  • Dissolve tert-butyl (pyridin-4-yl)carbamate (1.0 mmol) in a suitable solvent like dichloromethane or acetic acid.

  • Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction appropriately to isolate the 4-(Boc-amino)pyridine-N-oxide.

Step B: Cyanation

  • To a solution of 4-(Boc-amino)pyridine-N-oxide (0.2 mmol) in acetonitrile (2 mL) in a sealed vial, add dimethylcarbamoyl chloride (0.6 mmol) and potassium cyanide (0.4 mmol)[6].

  • Heat the mixture to 120°C with stirring for 12 hours.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

Data Presentation

Table 1: Comparison of Boc Protection Methods for 4-Aminopyridine

MethodReagentsSolventTemperatureTime (h)Yield (%)Reference
1(Boc)₂O, EDCI, HOBT, TEADichloromethaneRoom Temp.0.5-290CN102936220B[1]
2(Boc)₂OAcetonitrileRoom Temp.3>95(General procedure)

Visualizations

experimental_workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyanation (Route Options) cluster_1a Route A: Pd-Catalyzed cluster_1b Route B: N-Oxide start 4-Aminopyridine boc_protection Boc Protection ((Boc)2O, Base, Solvent) start->boc_protection boc_product tert-Butyl (pyridin-4-yl)carbamate boc_protection->boc_product halogenation Halogenation (e.g., 2-chlorination) boc_product->halogenation n_oxidation N-Oxidation (e.g., m-CPBA) boc_product->n_oxidation pd_cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd(OAc)2, Ligand) halogenation->pd_cyanation final_product tert-Butyl (2-cyanopyridin-4-yl)carbamate pd_cyanation->final_product n_oxide_cyanation Cyanation (KCN, Activator) n_oxidation->n_oxide_cyanation n_oxide_cyanation->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield of Final Product check_boc Check Purity of Boc-protected Intermediate start->check_boc boc_impure Intermediate is Impure or Low Yield check_boc->boc_impure No boc_pure Intermediate is Pure and in Good Yield check_boc->boc_pure Yes troubleshoot_boc Troubleshoot Boc Protection: - Reagent Quality - Reaction Conditions - Stoichiometry boc_impure->troubleshoot_boc troubleshoot_cyanation Troubleshoot Cyanation Step: - Catalyst/Ligand Choice (Pd Route) - Reaction Conditions (Temp, Time) - Reagent Quality (Cyanide Source) - Boc Group Stability boc_pure->troubleshoot_cyanation

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the N-tert-butoxycarbonylation of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Q2: What are the potential side reactions during the synthesis?

A2: Potential side reactions include the formation of a di-Boc protected product where the pyridine nitrogen is also acylated, hydrolysis of the cyano group to a carboxamide or carboxylic acid, and incomplete reaction leading to residual starting material. The formation of urea byproducts can also occur, particularly with sterically hindered amines.

Q3: How can I minimize the formation of the di-Boc byproduct?

A3: The formation of the di-Boc byproduct can be minimized by careful control of reaction conditions. Using a stoichiometric amount of Boc₂O and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. The use of catalytic 4-(dimethylamino)pyridine (DMAP) can promote di-Boc formation, so it should be used with caution or avoided if this side reaction is observed. A patented method suggests that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base can lead to high yield and selectivity for the mono-Boc product.[1]

Q4: Is the cyano group stable under the reaction conditions?

A4: The cyano group on the pyridine ring is generally stable under the typically mild basic or neutral conditions used for Boc protection at or near room temperature. However, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxamide or carboxylic acid.[2][3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The disappearance of the starting material (4-amino-2-cyanopyridine) and the appearance of the product spot can be visualized under UV light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase the reaction time and continue monitoring by TLC.- Ensure the reagents, especially Boc₂O, are of good quality and not hydrolyzed.- Consider using a more efficient catalytic system, such as the addition of a catalytic amount of DMAP, but be mindful of potential di-Boc formation.
Product loss during workup.- Ensure proper pH adjustment during aqueous extraction to minimize the solubility of the product in the aqueous layer.- Use appropriate solvents for extraction.
Presence of a major byproduct with a higher Rf value on TLC Formation of the di-Boc protected product.- Reduce the amount of Boc₂O to 1.0-1.1 equivalents.- Avoid or reduce the amount of DMAP catalyst.- Consider alternative bases such as NaHCO₃ or TEA.
Presence of a more polar byproduct on TLC Hydrolysis of the cyano group to a carboxamide.- Ensure the reaction is not run for an excessively long time.- Avoid using strong bases or high temperatures.- Use anhydrous solvents to minimize water content.
Starting material remains unreacted Insufficient reactivity.- A slight excess of Boc₂O (e.g., 1.1 equivalents) can be used.- A catalytic amount of DMAP can be added to accelerate the reaction, but monitor for di-Boc formation.- Ensure the base used is sufficient to neutralize any acidic impurities and facilitate the reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a general procedure for the Boc protection of a similar cyanopyridine derivative.

Materials:

  • 4-amino-2-cyanopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-amino-2-cyanopyridine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Presentation

The following table summarizes the impact of different reaction parameters on the synthesis of tert-Butyl carbamates of aminopyridines, based on literature findings.

Parameter Condition Expected Outcome on Yield and Purity Potential Side Reactions
Base Weak non-nucleophilic base (e.g., NaHCO₃, TEA)Good yield, good selectivity for mono-Boc product.Incomplete reaction if base is too weak.
Stronger, nucleophilic base (e.g., DMAP as catalyst)Higher reaction rate, potentially higher yield.Increased risk of di-Boc formation.
Solvent Aprotic solvents (e.g., THF, Dichloromethane)Generally good yields and clean reactions.-
Protic solvents (e.g., Methanol)Can be used, but may require anhydrous conditions to prevent Boc₂O hydrolysis.Hydrolysis of Boc₂O.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed to completion.-
Elevated TemperatureFaster reaction rate.Increased risk of side reactions like cyano group hydrolysis.
Stoichiometry of Boc₂O 1.0 - 1.1 equivalentsOptimal for mono-protection.Incomplete reaction if less than 1.0 eq. is used.
> 1.2 equivalentsHigher chance of complete consumption of starting material.Significant increase in di-Boc formation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve 4-amino-2-cyanopyridine in anhydrous THF B Add Triethylamine (1.2 eq) A->B C Add Boc₂O (1.1 eq) solution in THF B->C D Stir at Room Temperature C->D E Concentrate under reduced pressure D->E Monitor by TLC F Dissolve in Ethyl Acetate E->F G Wash with aq. NaHCO₃ and Brine F->G H Dry over Na₂SO₄ and concentrate G->H I Flash Column Chromatography H->I J Obtain pure product I->J

Caption: Workflow for the synthesis of this compound.

side_reactions Potential Side Reactions in the Synthesis start 4-amino-2-cyanopyridine + Boc₂O product This compound (Desired Product) start->product Desired Reaction side_product1 Di-Boc Product start->side_product1 Excess Boc₂O / DMAP side_product2 Hydrolysis Products (Amide, Carboxylic Acid) start->side_product2 Strong Base / High Temp. side_product3 Unreacted Starting Material start->side_product3 Incomplete Reaction

Caption: Potential side reactions during the synthesis.

References

Technical Support Center: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl (2-cyanopyridin-4-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves two key steps: the cyanation of a 4-aminopyridine derivative followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group, or vice versa. The order of these steps can significantly impact the overall yield and purity.

Q2: Which precursor should I start from?

A2: Common starting materials include 4-amino-2-chloropyridine or 4-amino-2-bromopyridine. The choice of halogen can influence the conditions required for the cyanation step. Another approach is to start with 4-aminopyridine, protect it, and then introduce the cyano group.

Q3: What are the typical reagents for the Boc protection of the amino group?

A3: Di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent for Boc protection.[1] The reaction is typically carried out in the presence of a base.

Q4: What are the common methods for introducing the cyano group?

A4: Cyanation of halopyridines can be achieved using various cyanide sources, such as copper(I) cyanide, zinc cyanide, or potassium cyanide, often in the presence of a palladium or nickel catalyst.[2] Alternative methods might involve Sandmeyer-type reactions from an appropriate amino precursor.

Troubleshooting Guide

Issue 1: Low Yield of Boc-protected Product
Potential Cause Troubleshooting Strategy Rationale
Incomplete Reaction - Increase reaction time.- Increase the equivalents of Boc₂O.- Use a more effective base (e.g., DMAP as a catalyst).Ensures the reaction goes to completion. The choice of base can significantly influence the reaction rate.[1]
Side Reactions - Perform the reaction at a lower temperature.- Control the addition rate of Boc₂O.Minimizes the formation of undesired byproducts, such as the double Boc-protected amine.[3]
Product Decomposition - Use milder work-up conditions.- Avoid strongly acidic or basic conditions during extraction.The Boc group is labile to strong acids.[1]
Issue 2: Inefficient Cyanation Reaction
Potential Cause Troubleshooting Strategy Rationale
Low Catalyst Activity - Use a fresh catalyst.- Screen different palladium or nickel catalysts and ligands.- Ensure anhydrous and oxygen-free conditions if using an oxygen-sensitive catalyst.Catalyst deactivation is a common cause of low yields in cross-coupling reactions. The choice of ligand can significantly affect catalyst performance.
Poor Solubility of Reagents - Use a different solvent or a co-solvent system (e.g., DMF, DMSO, NMP).- Increase the reaction temperature.Ensures all reactants are in solution to facilitate the reaction.[2]
Side Reactions - Use a less nucleophilic cyanide source.- Add a cyanide scavenger after the reaction is complete.Can prevent the formation of undesired byproducts.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Strategy Rationale
Presence of Starting Material - Optimize reaction conditions for full conversion (see above).- Employ column chromatography with a suitable solvent system.Unreacted starting material can often be separated by chromatography.
Formation of Isomeric Byproducts - Analyze the reaction mixture by LC-MS or NMR to identify the byproduct.- Adjust reaction conditions (e.g., temperature, catalyst) to favor the desired isomer.Isomers can be difficult to separate, so optimizing selectivity is crucial.
Oily Product - Attempt to crystallize the product from a suitable solvent system.- If crystallization fails, use high-performance liquid chromatography (HPLC) for purification.An oily product may indicate the presence of impurities that inhibit crystallization.

Experimental Protocols

Protocol 1: Boc Protection of 4-Amino-2-cyanopyridine

This protocol describes the protection of the amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate.

Materials:

  • 4-amino-2-cyanopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-amino-2-cyanopyridine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq). For less reactive substrates, a catalytic amount of DMAP can be added.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Work-up & Purification A 4-Amino-2-cyanopyridine C This compound A->C DCM or THF, 0°C to rt B Boc₂O, Base (TEA or DMAP) B->C D Quench with NaHCO₃(aq) C->D E Extraction with Organic Solvent D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: General workflow for the Boc protection of 4-amino-2-cyanopyridine.

Troubleshooting_Logic cluster_boc Boc Protection Issues cluster_cyanation Cyanation Issues Start Low Reaction Yield Incomplete_Boc Incomplete Reaction? Start->Incomplete_Boc Inactive_Catalyst Inactive Catalyst? Start->Inactive_Catalyst Optimize_Boc Increase Boc₂O eq. Increase reaction time Add DMAP catalyst Incomplete_Boc->Optimize_Boc Yes Incomplete_Boc->Inactive_Catalyst No Optimize_Cyanation Use fresh catalyst Screen ligands Ensure inert atmosphere Inactive_Catalyst->Optimize_Cyanation Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (2-cyanopyridin-4-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

Common impurities can originate from the starting materials, reagents, side reactions during synthesis, or degradation of the final product. The most probable synthesis route involves the reaction of 4-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc anhydride).

Potential Impurities Include:

  • Starting Material-Related:

    • 4-amino-2-cyanopyridine: Incomplete reaction can lead to the presence of this starting material.

    • Precursors to 4-amino-2-cyanopyridine: Depending on the synthetic route for the starting material, impurities such as 2-chloro-4-cyanopyridine or 2-nitro-4-cyanopyridine could be present in trace amounts.

  • Reagent-Related:

    • Di-tert-butyl dicarbonate (Boc)₂O: Excess reagent used to drive the reaction to completion may remain.

    • tert-Butanol: A byproduct of the reaction and decomposition of (Boc)₂O.

    • Catalysts/Bases: Residual amounts of bases like triethylamine (TEA) or catalysts such as 4-(dimethylamino)pyridine (DMAP) might be present.[1][2]

  • Side-Reaction Products:

    • Di-Boc protected species: Although less common for aminopyridines due to electronic and steric factors, a second Boc group could potentially attach to the pyridine ring nitrogen.

    • N,N'-di-tert-butylurea: Formed from the reaction of isocyanate (a potential impurity in aged (Boc)₂O) with the amine.

  • Degradation Products:

    • Hydrolysis Product: The carbamate can hydrolyze back to 4-amino-2-cyanopyridine, particularly in the presence of acid or base.

    • tert-Butyl Alkylation Products: The tert-butyl cation, which can be generated under acidic conditions, may alkylate the pyridine ring or the amino group, leading to undesired byproducts.[3]

Q2: How can I detect and quantify these impurities?

Several analytical techniques can be employed for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase C18 column with a gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents and tert-butanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities if their signals are resolved from the main compound. Quantitative NMR (qNMR) can be used for absolute purity determination.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying unknown impurities by providing molecular weight information.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent hydrolysis and other degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low assay value by HPLC Presence of non-UV active impurities (e.g., tert-butanol, residual salts).Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) with HPLC. Use qNMR for absolute purity determination.
Extra peaks in ¹H NMR spectrum Residual solvents, starting materials, or byproducts.Compare the spectrum with known spectra of potential impurities. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation. Perform a solvent suppression experiment if necessary.
Product appears wet or oily Presence of residual solvents or tert-butanol.Dry the product under high vacuum. For tert-butanol, co-evaporation with a high-boiling point solvent like toluene may be effective, followed by vacuum drying.
Inconsistent reaction yields Incomplete reaction or side reactions.Monitor the reaction progress by TLC or HPLC. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Ensure the quality of starting materials and reagents.
Product color is off-white or yellow Presence of colored impurities from starting materials or side reactions.Recrystallization or column chromatography may be necessary for purification.

Data Presentation

Table 1: Typical Analytical Methods and Conditions for Purity Assessment

Analytical Technique Parameter Typical Condition
HPLC ColumnC18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseA: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
GC-MS ColumnLow-polarity capillary column (e.g., 5% phenyl polysiloxane)
Carrier GasHelium
Temperature ProgramRamped from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C)
IonizationElectron Ionization (EI)
¹H NMR SolventDMSO-d₆ or CDCl₃
Spectrometer400 MHz or higher
Internal StandardTetramethylsilane (TMS) or a certified standard for qNMR

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks.

Mandatory Visualizations

Impurity_Sources cluster_synthesis Synthesis of 4-amino-2-cyanopyridine cluster_boc Boc Protection cluster_impurities Potential Impurities start_mat 2-chloro-4-cyanopyridine or 2-nitro-4-cyanopyridine sm 4-amino-2-cyanopyridine start_mat->sm Synthesis reagents_sm Reaction Reagents (e.g., NH₃, reducing agents) reagents_sm->sm product tert-Butyl (2-cyanopyridin-4-yl)carbamate sm->product Reaction imp1 Unreacted 4-amino-2-cyanopyridine sm->imp1 boc_reagent Di-tert-butyl dicarbonate ((Boc)₂O) boc_reagent->product imp2 Residual (Boc)₂O boc_reagent->imp2 imp3 tert-Butanol boc_reagent->imp3 Decomposition base_cat Base / Catalyst (e.g., TEA, DMAP) base_cat->product imp4 Residual Base/Catalyst base_cat->imp4 imp5 Di-Boc Product product->imp5 Side Reaction imp6 Hydrolysis Product product->imp6 Degradation

Caption: Potential sources of impurities in the synthesis of this compound.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_volatile Volatile Impurity Analysis cluster_nonvolatile Non-Volatile Impurity Analysis cluster_purification_methods Purification Methods start Impurity Detected in tert-Butyl (2-cyanopyridin-4-yl)carbamate hplc Analyze by HPLC-UV start->hplc nmr Analyze by ¹H NMR start->nmr decision1 Are impurities volatile? hplc->decision1 nmr->decision1 gcms Analyze by GC-MS decision1->gcms Yes lcms Analyze by LC-MS decision1->lcms No identify_volatile Identify solvents, tert-butanol gcms->identify_volatile purification Purification Required identify_volatile->purification identify_nonvolatile Identify starting materials, byproducts, degradation products lcms->identify_nonvolatile identify_nonvolatile->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: Troubleshooting workflow for the identification and purification of this compound.

References

Technical Support Center: Deprotection of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of tert-Butyl (2-cyanopyridin-4-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

Standard deprotection involves treating the Boc-protected compound with a strong acid. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.[1][2][3] The reaction is typically fast and occurs at room temperature.[2]

Q2: My deprotection reaction is sluggish or incomplete. What are the potential causes?

Several factors can lead to an incomplete reaction:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough, especially if the acid has absorbed water, which can reduce its effectiveness.[4][5]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, it can result in a heterogeneous mixture and an incomplete reaction.[4]

  • Insufficient Reagent: The amount of acid might be inadequate to fully drive the reaction, particularly if other basic functional groups are present in the molecule.[4]

  • Low Temperature: While many deprotections proceed at room temperature, some substrates may require gentle heating to achieve completion.[4]

Q3: I'm observing side products in my reaction. What are they and how can I prevent them?

A common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the deprotection.[6] Electron-rich aromatic rings and other nucleophiles are particularly susceptible to this.[6] To minimize this, you can add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[7]

Q4: The cyano group on the pyridine ring seems to be affecting the reaction. How does it influence the deprotection?

The electron-withdrawing nature of the cyano group makes the nitrogen atom in the carbamate more electron-deficient. This can make the Boc group more labile and easier to remove under acidic conditions compared to electron-rich systems.[1] However, the pyridine nitrogen can be protonated by the acid, which may influence the overall reaction kinetics and solubility.

Q5: Are there milder or alternative deprotection methods I can try if standard acidic conditions are not working or are incompatible with other functional groups in my molecule?

Yes, several alternative methods are available:

  • Milder Acidic Conditions: You can use milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][8]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group, often under milder conditions.[1][2]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE) can induce deprotection without any acid.[1][9]

  • Basic Conditions: For certain substrates, particularly NH-heteroarenes with electron-withdrawing groups, basic conditions like aqueous methanolic potassium carbonate under reflux can be effective.[10]

  • Oxalyl Chloride in Methanol: This system offers a mild and selective method for deprotecting N-Boc groups at room temperature.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete or Slow Reaction Insufficient acid strength/concentration.Use fresh, high-quality acid. Consider using a stronger acid system like 4M HCl in dioxane.[1][12][13]
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC or LC-MS.[4]
Poor solubility of starting material.Try a different solvent system in which your substrate is more soluble.
Formation of Side Products Alkylation by the tert-butyl cation.Add a scavenger like anisole, thioanisole, or triethylsilane to the reaction mixture.[6][7]
Degradation of Other Functional Groups The molecule contains other acid-sensitive groups.Switch to a milder deprotection method such as Lewis acids (ZnBr₂), thermal deprotection, or oxalyl chloride in methanol.[1][9]
Product is Difficult to Isolate The product is obtained as a salt (e.g., TFA or HCl salt).Perform a basic workup with a mild base like saturated sodium bicarbonate solution to obtain the free amine. If the product is water-soluble, consider alternative workup procedures or purification by ion-exchange chromatography.
The product is volatile.Be cautious during solvent removal. Use lower temperatures and pressures.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM
  • Dissolve the this compound (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C.[14]

  • Stir the reaction mixture at room temperature for 1-4 hours.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and obtain the free amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocol 2: Deprotection with HCl in Dioxane
  • Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent.

  • Add a 4M solution of HCl in 1,4-dioxane.[1][12][13]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1] Alternatively, the solvent can be removed in vacuo.

Protocol 3: Mild Deprotection with Zinc Bromide
  • Dissolve the this compound (1 equivalent) in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents).[1][2]

  • Stir the mixture at room temperature overnight.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of a chelating agent like EDTA to remove the zinc salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.

Visualizations

Deprotection_Mechanism cluster_start Starting Material cluster_acid Acidic Conditions cluster_intermediate Reaction Intermediates cluster_product Products Start This compound Protonated Protonated Carbamate Start->Protonated Protonation Acid H+ (e.g., TFA, HCl) Acid->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of tert-butyl cation tBu_cation tert-Butyl Cation Protonated->tBu_cation Product 4-Amino-2-cyanopyridine CarbamicAcid->Product Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Deprotection Reaction Incomplete? Check_Conditions Check Acid Quality & Concentration Start->Check_Conditions Yes Side_Products Side Products Observed? Start->Side_Products No Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Change_Solvent Change Solvent for Better Solubility Increase_Temp->Change_Solvent Change_Solvent->Side_Products Add_Scavenger Add Scavenger (e.g., anisole) Side_Products->Add_Scavenger Yes Milder_Conditions Switch to Milder Conditions (e.g., Lewis Acid, Thermal) Side_Products->Milder_Conditions No, and/or substrate is sensitive Success Reaction Complete Add_Scavenger->Success Milder_Conditions->Success Failure Consult Further Literature Milder_Conditions->Failure

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of tert-Butyl (2-cyanopyridin-4-yl)carbamate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent moisture absorption and exposure to air.[1] For extended storage, maintaining a consistently low temperature is advisable.

Q2: What are the known incompatibilities of this compound?

A2: this compound should be kept away from strong oxidizing agents.[1][2] Additionally, due to the nature of the tert-butoxycarbonyl (Boc) protecting group, exposure to strong acids should be avoided to prevent cleavage.

Q3: Is this compound sensitive to light?

Q4: Under what conditions is the Boc group on this molecule labile?

A4: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3][4] Cleavage of the Boc group can occur, leading to the formation of the corresponding free amine, isobutylene, and carbon dioxide.[3] While generally stable to most bases, prolonged exposure to harsh basic conditions could potentially lead to degradation.[3][4]

Q5: What is the expected stability of the cyanopyridine moiety?

A5: The 2-cyanopyridine group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases, which can convert the nitrile to a carboxamide or a carboxylic acid.[5] The reaction conditions, such as temperature and the concentration of the acid or base, will influence the rate and outcome of this hydrolysis.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatography (HPLC, LC-MS) of a freshly prepared solution. Contamination of solvent or glassware; initial degradation of the compound.1. Prepare a fresh solution using high-purity solvents and clean glassware.2. Analyze the new solution immediately to establish a baseline.3. If unexpected peaks persist, consider the possibility of on-column degradation and review the analytical method.
Loss of starting material and appearance of a more polar peak over time in an acidic reaction medium. Acid-catalyzed cleavage of the Boc protecting group.1. Confirm the identity of the new peak by mass spectrometry (expected mass of 4-amino-2-cyanopyridine).2. If Boc cleavage is confirmed, consider using a milder acid or a different protecting group strategy if the Boc group is intended to remain intact.3. If the goal is Boc removal, monitor the reaction closely to avoid side reactions.
Formation of new impurities during a reaction run at elevated temperatures. Thermal degradation of the compound.1. The Boc group can be thermally labile at elevated temperatures.[3]2. Attempt the reaction at a lower temperature for a longer duration.3. If high temperatures are necessary, consider a protecting group with greater thermal stability.
Inconsistent reaction yields or appearance of side products in basic conditions. Base-catalyzed hydrolysis of the cyano group or, less commonly, the carbamate.1. Analyze the side products to identify if they correspond to the carboxamide or carboxylic acid derivative of the starting material.2. Use milder basic conditions (e.g., lower temperature, weaker base) if the cyano group needs to be preserved.3. The Boc group is generally stable to bases, but extreme conditions should be evaluated for their potential to cause degradation.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Prepare a solution from the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol) to a calibrated light source (e.g., UV lamp at 254 nm and a white light lamp) for a defined period.

    • A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with a UV detector or LC-MS.

  • The analytical method should be capable of separating the parent compound from its degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the primary degradation pathways based on the conditions that caused significant degradation.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results (e.g., low yield, extra spots/peaks) check_storage Verify Storage Conditions (cool, dry, dark) start->check_storage check_reagents Assess Reagent Purity & Reaction Setup start->check_reagents degradation_pathway Potential Degradation Pathway? check_storage->degradation_pathway Storage OK check_reagents->degradation_pathway Reagents OK acidic_cond Acidic Conditions? degradation_pathway->acidic_cond basic_cond Basic Conditions? acidic_cond->basic_cond No boc_cleavage Boc Group Cleavage (Deprotection) acidic_cond->boc_cleavage Yes thermal_cond Elevated Temperature? basic_cond->thermal_cond No cyano_hydrolysis Cyano Group Hydrolysis (Amide/Acid Formation) basic_cond->cyano_hydrolysis Yes thermal_decomp Thermal Decomposition thermal_cond->thermal_decomp Yes solution Optimize Reaction Conditions (e.g., milder pH, lower temp) thermal_cond->solution No, issue persists boc_cleavage->solution cyano_hydrolysis->solution thermal_decomp->solution

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions start_compound This compound deprotected 4-Amino-2-cyanopyridine start_compound->deprotected H+ isobutylene Isobutylene + CO2 start_compound->isobutylene H+ amide tert-Butyl (2-carbamoylpyridin-4-yl)carbamate start_compound->amide OH- (mild) acid 4-(tert-Butoxycarbonylamino)picolinic acid amide->acid OH- (strong)

Caption: Potential degradation pathways.

References

Technical Support Center: Byproduct Analysis in the Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (2-cyanopyridin-4-yl)carbamate. The information is designed to help identify and mitigate the formation of byproducts during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing this compound?

A1: The primary challenge in this synthesis is the reduced nucleophilicity of the amino group on the pyridine ring. The electron-withdrawing nature of both the cyano group and the pyridine nitrogen deactivates the 4-amino position, making the reaction with di-tert-butyl dicarbonate (Boc₂O) sluggish under standard conditions. This can lead to incomplete reactions and low yields.[1] A secondary challenge is the potential for side reactions, such as hydrolysis of the cyano group, particularly during aqueous workup procedures.

Q2: Why is my reaction showing a low yield of the desired product?

A2: Low yields are often due to the aforementioned low reactivity of the starting material, 4-amino-2-cyanopyridine. Standard Boc-protection protocols may not be sufficient. To improve yields, consider using a catalyst such as 4-(dimethylamino)pyridine (DMAP) or employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), which can facilitate the reaction for unreactive amines.[2][3] Additionally, ensuring anhydrous reaction conditions is crucial, as moisture can consume the Boc anhydride.

Q3: What are the expected major byproducts in this reaction?

A3: The most common byproduct is unreacted starting material, 4-amino-2-cyanopyridine. Other potential byproducts include the di-Boc protected amine, although this is less likely on an electron-deficient ring.[4][5] During workup or if water is present, hydrolysis of the cyano group can lead to the formation of tert-Butyl (2-carbamoylpyridin-4-yl)carbamate or the corresponding carboxylic acid.

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. Use a solvent system that provides good separation between the starting material (more polar) and the product (less polar). Visualization under UV light is effective. Comparing the reaction mixture to a spot of the starting material will show the consumption of the amine and the appearance of the less polar carbamate product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficient reactivity of the 4-amino-2-cyanopyridine.[1] 2. Inadequate amount of Boc₂O or base. 3. Non-anhydrous reaction conditions.1. Add a catalytic amount of DMAP or NaI. For highly unreactive substrates, consider using coupling agents like EDCI/HOBt.[1][2][3] 2. Use a slight excess (1.1-1.5 equivalents) of Boc₂O. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Formation of Multiple Products (Observed by TLC/LC-MS) 1. Hydrolysis of the cyano group to an amide or carboxylic acid. 2. Formation of a di-Boc protected product.[4][5]1. Perform the reaction under strictly anhydrous conditions and minimize exposure to water during workup. A non-aqueous workup may be beneficial. 2. Use stoichiometric amounts of Boc₂O. Di-Boc formation is less likely with this substrate but can be minimized by avoiding a large excess of the protecting agent.
Difficult Purification 1. Similar polarity of the product and byproducts. 2. Presence of non-polar impurities from Boc₂O.1. Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) to improve separation. 2. A hexane wash of the crude product can help remove some non-polar impurities before chromatography.
Low Isolated Yield After Purification 1. Loss of product during aqueous workup due to some water solubility. 2. Product instability on silica gel.1. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. 2. If instability is suspected, consider using a different stationary phase for chromatography (e.g., alumina) or minimizing the time the product is on the column.

Potential Byproduct Summary

The following table summarizes potential byproducts, their molecular weights, and how they might be formed. This can be a useful reference for mass spectrometry analysis of the reaction mixture.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
4-amino-2-cyanopyridineC₆H₅N₃119.12Unreacted starting material
tert-Butyl (2-carbamoylpyridin-4-yl)carbamateC₁₁H₁₅N₃O₃237.26Hydrolysis of the cyano group
4-(tert-butoxycarbonylamino)picolinic acidC₁₁H₁₄N₂O₄238.24Complete hydrolysis of the cyano group
Di-tert-butyl (2-cyanopyridin-4-yl)imidodicarbonateC₁₆H₂₁N₃O₄319.36Double Boc protection of the amino group[4][5]
tert-ButanolC₄H₁₀O74.12Byproduct of Boc₂O reaction

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar electron-deficient aminopyridines.[2][6]

Materials:

  • 4-amino-2-cyanopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-cyanopyridine (1.0 eq) in anhydrous THF.

  • Add DMAP (0.1 eq) to the solution.

  • Add Boc₂O (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction may take several hours to reach completion.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Pathway for Boc Protection

reaction_pathway start 4-amino-2-cyanopyridine + Boc₂O intermediate Reaction Intermediate start->intermediate DMAP (cat.) THF, RT product This compound intermediate->product byproduct t-BuOH + CO₂ intermediate->byproduct

Caption: Boc protection of 4-amino-2-cyanopyridine.

Potential Byproduct Formation via Hydrolysis

hydrolysis_pathway product This compound amide tert-Butyl (2-carbamoylpyridin-4-yl)carbamate product->amide H₂O / H⁺ or OH⁻ (Workup) acid 4-(tert-butoxycarbonylamino)picolinic acid amide->acid H₂O / H⁺ or OH⁻

Caption: Hydrolysis side reaction of the cyano group.

Troubleshooting Workflow

troubleshooting_workflow start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes check_sm Starting material (SM) remains incomplete->check_sm check_byproducts Multiple spots on TLC incomplete->check_byproducts purify Proceed to Purification complete->purify solution_reactivity Increase reactivity: - Add DMAP/NaI - Use EDCI/HOBt check_sm->solution_reactivity solution_hydrolysis Minimize water - Anhydrous conditions - Non-aqueous workup check_byproducts->solution_hydrolysis

Caption: Troubleshooting logic for the synthesis reaction.

References

Technical Support Center: Synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the problem observed.

Issue 1: Low or No Yield of the Final Product

Potential CauseSuggested Solution
Moisture in Reaction: Carbamate synthesis reactions, particularly those involving Boc-anhydride, are sensitive to moisture, which can hydrolyze the reagent.[1]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor Quality Reagents: Degradation of starting materials, especially the cyanating agent or Boc-anhydride, can lead to poor conversion.Use fresh or properly stored reagents. The purity of the starting 4-aminopyridine derivative is also crucial.
Incorrect Stoichiometry: An improper ratio of reactants, base, or catalyst can result in incomplete reaction.Carefully check the molar equivalents of all reagents. A slight excess of the protecting or cyanating agent may be beneficial.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side products at elevated temperatures.Optimize the reaction temperature. Boc protection is often carried out at room temperature, while cyanation may require specific temperature control depending on the method.[2]
Inefficient Cyanation: The introduction of the cyano group onto the pyridine ring can be challenging.[3][4]Consider alternative cyanating agents or methodologies. If direct cyanation is problematic, explore methods involving pyridylphosphonium salts which can be effective alternatives to traditional cyanopyridines in coupling reactions.[3][4]

Issue 2: Formation of Impurities and Side Products

Potential CauseSuggested Solution
Di-Boc Protection: Over-protection of the amine can occur, leading to the formation of a di-tert-butoxycarbonyl derivative.Use a controlled amount of Boc-anhydride and monitor the reaction progress closely using techniques like TLC or LC-MS.
Side Reactions of the Cyanating Agent: Some cyanating agents can lead to undesired side reactions. For instance, cyanogen halides can also act as halogenating agents.[5]Select a cyanating agent with higher selectivity for the desired transformation. Modern methods for C-H cyanation of pyridines offer improved regioselectivity.[6][7]
Decomposition of Product: The final product may be unstable under the reaction or work-up conditions.Ensure mild work-up procedures. For Boc-protected amines, deprotection can occur under acidic conditions, so acidic washes should be performed cautiously.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are some alternative reagents for the Boc protection of the 4-aminopyridine derivative?

A1: While di-tert-butyl dicarbonate (Boc-anhydride) is the most common reagent for Boc protection, alternatives exist.[10][11] These include other active esters and derivatives like Boc-ONH2 and Boc-N3.[8] The choice of reagent can be influenced by the specific substrate and desired reaction conditions. For a broader perspective on amine protection, other protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) can be considered, although they offer different stability profiles and deprotection conditions.[10][11]

Q2: The cyanation of the pyridine ring is proving difficult. What alternative strategies can I explore?

A2: Direct C-H cyanation of pyridines can be challenging.[6][12] An alternative approach involves the use of pyridylphosphonium salts, which can be prepared from C-H precursors and serve as effective substitutes for cyanopyridines in radical-radical coupling reactions.[3][4] This method expands the scope of pyridine functionalization to more complex substrates. Other methods for pyridine cyanation include the use of electrophilic cyanide cation equivalents in the presence of Lewis acids or oxidative cyanation protocols.[5]

Q3: What are the optimal conditions for Boc deprotection of the final product?

A3: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[8][11] A common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[2][11] Other acidic reagents such as hydrochloric acid (HCl) in an organic solvent or aqueous phosphoric acid can also be effective.[2][8] The choice of acid and reaction conditions should be tailored to the stability of the 2-cyanopyridine moiety.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Two-Step Process

Step 1: Boc Protection of 4-Amino-2-cyanopyridine

  • To a solution of 4-amino-2-cyanopyridine (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a suitable base (e.g., triethylamine, 1.2 eq.).

  • To this stirred solution, add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Alternative Cyanation Strategy using a Pyridylphosphonium Salt Intermediate (Conceptual)

This protocol outlines a conceptual alternative for the cyanation step, based on the reactivity of pyridylphosphonium salts.[3][4]

  • Starting with a suitable 4-(tert-butoxycarbonylamino)pyridine derivative, generate a pyridylphosphonium salt at the 2-position through a C-H activation and phosphinylation reaction.

  • The resulting pyridylphosphonium salt can then participate in a photoredox-catalyzed radical-radical coupling reaction with a cyanide source to introduce the cyano group at the 2-position.

Quantitative Data Summary

The following table summarizes typical yields for the key reaction steps. Note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction StepReagentsTypical Yield (%)Reference
N-tert-butoxycarbonylation of AminesAmine, Boc-anhydride, Base80-98%[13]
C-H Cyanation of PyridinesPyridine derivative, Cyanating agentVaries widely (40-85%)[6]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Purification start 4-Amino-2-cyanopyridine process1 N-tert-butoxycarbonylation start->process1 reagent1 Boc-anhydride, Base reagent1->process1 workup Aqueous Work-up process1->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General synthesis workflow.

TroubleshootingTree Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_reagents->start Reagents Faulty check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK check_conditions->start Moisture Present optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions Dry alt_cyanation Consider Alternative Cyanation Method optimize_temp->alt_cyanation Temp Optimized, Still Low Yield

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Scaling Up tert-Butyl (2-cyanopyridin-4-yl)carbamate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate.

Synthetic Workflow Overview

The production of this compound on a larger scale can be approached via two primary synthetic routes, each presenting unique challenges and considerations.

cluster_route_a Route A: Cyanation of Boc-Protected Precursor cluster_route_b Route B: Boc Protection of Cyanopyridine Intermediate A_start 4-Aminopyridine A_step1 Boc Protection A_start->A_step1 A_intermediate tert-Butyl (pyridin-4-yl)carbamate A_step1->A_intermediate A_step2 Pyridine Ring Activation (e.g., N-Oxide formation) A_intermediate->A_step2 A_activated Activated Intermediate A_step2->A_activated A_step3 Cyanation A_activated->A_step3 A_product This compound A_step3->A_product B_start 4-Substituted Pyridine (e.g., 4-chloro or 4-nitro) B_step1 Cyanation at C2 B_start->B_step1 B_intermediate1 2-Cyano-4-substituted-pyridine B_step1->B_intermediate1 B_step2 Amination at C4 B_intermediate1->B_step2 B_intermediate2 4-Amino-2-cyanopyridine B_step2->B_intermediate2 B_step3 Boc Protection B_intermediate2->B_step3 B_product This compound B_step3->B_product

Diagram 1: Potential synthetic routes for this compound.

Troubleshooting Guides

Route A: Challenges in the Cyanation of tert-Butyl (pyridin-4-yl)carbamate
Issue Potential Cause Troubleshooting & Optimization
Low or No Conversion during Cyanation Insufficient activation of the pyridine ring. The Boc-protected amino group may not be activating enough for direct C-H cyanation at the 2-position.1. N-Oxide Formation: Convert the pyridine to its N-oxide derivative before cyanation. This activates the 2- and 4-positions towards nucleophilic attack. 2. Use of Stronger Cyanating Agents: Explore more reactive cyanating agents, but with caution regarding safety on a larger scale. 3. Transition-Metal Catalysis: Investigate palladium or copper-catalyzed C-H cyanation protocols. However, be mindful of heavy metal contamination in the final product.[1]
Poor Regioselectivity Cyanation occurring at other positions on the pyridine ring.1. Optimize Reaction Conditions: Temperature, solvent, and the nature of the cyanating agent can influence regioselectivity.[2] 2. Steric Hindrance: The Boc group might direct cyanation to the less hindered 3-position. Consider alternative protecting groups if this becomes a persistent issue.
Decomposition of Starting Material Harsh reaction conditions (e.g., high temperatures, strong acids/bases) can lead to the degradation of the Boc-protected starting material.1. Milder Reaction Conditions: Explore cyanation methods that proceed under milder conditions. 2. Continuous Flow Chemistry: This can offer better control over reaction parameters and minimize decomposition.[3]
Route B: Challenges in the Boc Protection of 4-Amino-2-cyanopyridine
Issue Potential Cause Troubleshooting & Optimization
Incomplete or Sluggish Boc Protection The amino group of 4-amino-2-cyanopyridine is deactivated by the electron-withdrawing cyano group, making it less nucleophilic.1. Modified Boc Anhydride Protocol: Employ a combination of sodium iodide (NaI) and 4-dimethylaminopyridine (DMAP) with Boc anhydride. This has been shown to be effective for protecting unreactive amines on electron-deficient pyridine rings. 2. Alternative Boc Reagents: Consider using more reactive Boc-donating reagents. 3. Optimize Base and Solvent: Screen different bases (e.g., triethylamine, diisopropylethylamine) and solvents to enhance the reaction rate.
Formation of Di-Boc Product Over-reaction of the amino group with Boc anhydride.1. Stoichiometry Control: Carefully control the stoichiometry of Boc anhydride. A slight excess is often needed, but a large excess can promote di-Boc formation. 2. Slow Addition: Add the Boc anhydride solution slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.
Difficult Purification Removal of excess Boc anhydride and byproducts can be challenging on a large scale.1. Aqueous Workup: A thorough aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help to hydrolyze excess Boc anhydride. 2. Crystallization: Develop a robust crystallization procedure for the final product to ensure high purity.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale production of this compound?

A1: Route B, which involves the Boc protection of 4-amino-2-cyanopyridine, is often more practical for scale-up. This is because the synthesis and purification of the intermediate, 4-amino-2-cyanopyridine, is well-established.[2] The subsequent Boc protection, while potentially challenging due to the deactivated amine, can be optimized using specific protocols. Route A requires a regioselective cyanation of a Boc-protected pyridine, which can be difficult to control on a large scale and may necessitate the use of heavy metal catalysts that require stringent removal procedures.[1]

Q2: What are the primary safety concerns when scaling up the cyanation step?

A2: The primary safety concerns revolve around the use of highly toxic cyanide reagents (e.g., sodium cyanide, potassium cyanide). It is crucial to have robust engineering controls in place to prevent exposure. The reaction can also be exothermic, requiring careful temperature monitoring and control to avoid runaway reactions. The use of continuous flow reactors can mitigate some of these risks by handling smaller volumes of hazardous materials at any given time.[3]

Q3: How can I minimize the formation of impurities during the Boc protection of 4-amino-2-cyanopyridine?

A3: To minimize impurities, precise control over the reaction conditions is key. The formation of the di-Boc protected byproduct can be reduced by carefully controlling the stoichiometry of Boc anhydride and its addition rate. Ensuring the starting material, 4-amino-2-cyanopyridine, is of high purity is also critical, as impurities can lead to side reactions. Post-reaction, a well-designed workup and crystallization process are essential for removing any unreacted starting materials and byproducts.

Q4: Are there any specific analytical methods recommended for monitoring the reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress and determining the purity of the final product. It can effectively separate the starting material, product, and any potential byproducts. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative in-process checks. For structural confirmation and to ensure the absence of isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the key transformations. Note that yields can vary significantly with scale and optimization.

Table 1: Synthesis of 4-Amino-2-cyanopyridine (Intermediate for Route B)

Starting Material Reagents & Conditions Yield Reference
2-nitro-4-cyanopyridineReduced iron powder, acetic acid, water, refluxNot specified[2]
2-chloro-4-cyanopyridineAmmonia, anhydrous ethanol, 60°C, 24 hoursNot specified[2]

Table 2: Boc Protection of Aminopyridines

Substrate Reagents & Conditions Yield Reference
4-Aminopyridine(Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂90%[4]
Unreactive aminonitropyridine(Boc)₂O, NaI, DMAP, THF, room temp, 10 sec>98%

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-cyanopyridine from 2-Chloro-4-cyanopyridine (Route B, Step 1 & 2)

This protocol is a general laboratory-scale procedure that would require optimization for scale-up.

  • Reaction Setup: In a suitable reactor, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

  • Reagent Addition: Introduce a solution of ammonia in ethanol to the reactor.

  • Reaction: Heat the mixture to 60°C and stir for 24 hours. The reaction mixture will typically turn orange-yellow.

  • Work-up:

    • Cool the reaction mixture and remove excess ammonia and ethanol under reduced pressure.

    • Add fresh anhydrous ethanol and cool to -18°C to precipitate ammonium chloride.

    • Filter the solid ammonium chloride and wash with cold anhydrous ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain crude 4-amino-2-cyanopyridine hydrochloride.

  • Purification:

    • Dissolve the crude product in deionized water.

    • Adjust the pH to approximately 11 with solid sodium hydroxide.

    • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., isopropanol or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-2-cyanopyridine.[2]

Protocol 2: Boc Protection of 4-Amino-2-cyanopyridine (Route B, Step 3)

This modified protocol is suggested for the challenging Boc protection of the electron-deficient 4-amino-2-cyanopyridine.

  • Reaction Setup: In a reactor under an inert atmosphere, dissolve 4-amino-2-cyanopyridine and 1.0 equivalent of sodium iodide in anhydrous tetrahydrofuran (THF).

  • Reagent Addition:

    • Add 2.0 equivalents of 4-dimethylaminopyridine (DMAP) to the solution.

    • Follow with the addition of 5.0 equivalents of di-tert-butyl dicarbonate (Boc)₂O.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to obtain this compound.

Logical Relationship Diagrams

cluster_troubleshooting Troubleshooting Workflow for Low Yield in Scale-Up start Low Yield Observed in Scaled-Up Reaction check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_impurities Assess Starting Material Purity start->check_impurities optimize_conditions Re-optimize Reaction Conditions (Concentration, Stoichiometry) check_mixing->optimize_conditions check_temp->optimize_conditions side_reactions Identify and Quantify Side Products (e.g., by HPLC, MS) check_impurities->side_reactions purification_issue Investigate Product Loss during Work-up/Purification optimize_conditions->purification_issue purification_issue->start Re-evaluate Process side_reactions->optimize_conditions

Diagram 2: General troubleshooting workflow for addressing low yields during scale-up.

References

removing unreacted starting materials from tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of tert-Butyl (2-cyanopyridin-4-yl)carbamate

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: The most common impurities are unreacted starting materials: 4-amino-2-cyanopyridine and di-tert-butyl dicarbonate (Boc anhydride). Byproducts such as di-substituted (bis-Boc) pyridine or hydrolysis products of Boc anhydride may also be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the product and impurities. The spots can be visualized under UV light (254 nm) or by using a potassium permanganate stain.

Q3: My purified product still shows starting material contamination. What should I do?

A3: If residual starting material is present after initial purification, a second purification step is recommended. If you initially used recrystallization, try column chromatography for the second pass, or vice-versa. Optimizing the solvent system for either technique is crucial. For column chromatography, a shallower solvent gradient might improve separation.

Q4: The product appears as an oil and does not crystallize during recrystallization. How can I resolve this?

A4: "Oiling out" can occur if the solution is too concentrated or if impurities are inhibiting crystal formation. Try diluting the solution with more of the "good" solvent before adding the "poor" solvent. Seeding the solution with a small crystal of the pure product, if available, can also induce crystallization. Sonication or scratching the inside of the flask with a glass rod at the solvent-air interface may also help initiate crystal growth.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification process.

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Suggested Solution
Product and starting material elute together.The mobile phase is too polar or not selective enough.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes system). Alternatively, try a different solvent system, for example, dichloromethane/methanol. A shallow gradient elution can also improve separation.
Product does not elute from the column.The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. A small amount of a more polar solvent like methanol can be added if necessary.
Streaking of spots on the TLC plate.The compound may be interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel, which can be beneficial for pyridine-containing compounds. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Issue 2: Low Recovery from Recrystallization
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms upon cooling.The compound is too soluble in the chosen solvent system, or the solution is too dilute.Reduce the amount of the "good" solvent used to dissolve the crude product. You can also partially evaporate the solvent to concentrate the solution before cooling. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation.
A large amount of product remains in the mother liquor.The chosen "poor" solvent is not effective enough at precipitating the product.Experiment with different anti-solvents. For a moderately polar compound like this compound, if you are using a polar "good" solvent like ethanol, a non-polar anti-solvent like hexanes or heptane should be effective. The addition of the anti-solvent should be slow to encourage the formation of pure crystals.

Data Presentation

Table 1: Solubility of Key Compounds
CompoundWaterCommon Organic Solvents
This compoundInsoluble (predicted)Soluble in dichloromethane, ethyl acetate, and methanol (predicted based on similar structures).
4-amino-2-cyanopyridineSlightly solubleSoluble in polar organic solvents like ethanol and methanol.[1]
Di-tert-butyl dicarbonate (Boc anhydride)Insoluble[2]Soluble in most organic solvents including tetrahydrofuran (THF), dichloromethane, ethyl acetate, and hexanes.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline. The optimal mobile phase should be determined by TLC analysis of the crude mixture.

  • Preparation of the Column:

    • Choose a column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes). A mobile phase system of ethyl acetate/hexanes is a good starting point.[3] For a similar compound, a mobile phase of 3% ethyl acetate: 3% triethylamine: 3% benzene: 91% hexanes was used.

    • Collect fractions and monitor the elution by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Based on solubility, a good solvent system would be a "good" solvent in which the compound is soluble when hot but less soluble when cold (e.g., ethanol, isopropanol, or ethyl acetate) and a "poor" solvent in which the compound is insoluble (e.g., hexanes or water). For similar aminopyridine derivatives, recrystallization from 95% ethanol has been reported to be effective.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Slowly add the "poor" solvent until the solution becomes cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

PurificationWorkflow start Crude tert-Butyl (2-cyanopyridin-4-yl)carbamate tlc Perform TLC Analysis start->tlc decision Are starting materials and product well-separated? tlc->decision column_chrom Purify by Flash Column Chromatography decision->column_chrom No recrystallization Purify by Recrystallization decision->recrystallization Yes check_purity Check Purity by TLC/NMR column_chrom->check_purity recrystallization->check_purity pure_product Pure Product check_purity->pure_product Pure repeat_purification Repeat Purification or Try Alternative Method repeat_purification->tlc check_ppurity check_ppurity check_ppurity->repeat_purification Impure

Caption: Purification workflow for this compound.

References

Validation & Comparative

Comparative NMR Analysis: Tert-Butyl (2-cyanopyridin-4-yl)carbamate and a Phenyl Analogue

Author: BenchChem Technical Support Team. Date: December 2025

NMR Data Comparison

The following table summarizes the ¹H and ¹³C NMR spectral data for tert-butyl (4-cyanophenyl)carbamate. This data serves as a reference for the expected chemical shifts and coupling patterns for the target molecule, tert-butyl (2-cyanopyridin-4-yl)carbamate, allowing for inferences based on structural similarities and differences.

Table 1: NMR Data for Tert-Butyl (4-cyanophenyl)carbamate

Compound ¹H NMR (DMSO-d₆, 600 MHz) ¹³C NMR (CDCl₃, 101 MHz)
tert-Butyl (4-cyanophenyl)carbamate δ (ppm): 9.90 (s, 1H), 7.71 (d, J=8.8 Hz, 2H), 7.63 (d, J=8.8 Hz, 2H), 1.48 (s, 9H)δ (ppm): 151.97, 142.61, 133.29, 118.10, 105.78, 81.69, 28.23

Experimental Protocols

A standard protocol for the acquisition of NMR data for small organic molecules like tert-butyl carbamate derivatives is outlined below.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • The solution is then transferred to a standard 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard: TMS at 0 ppm or the solvent signal.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Acquisition time: 1-2 seconds.

Structural Visualization for NMR Assignment

The following diagrams illustrate the chemical structures of this compound and its phenyl analogue, with atoms numbered to facilitate the assignment of NMR signals.

G Chemical Structures for NMR Analysis cluster_0 This compound cluster_1 tert-Butyl (4-cyanophenyl)carbamate mol1 mol2

Caption: Molecular structures of the target and reference compounds.

In the absence of direct experimental data for this compound, the provided information for its close structural analogue, along with a standardized experimental protocol, offers a valuable resource for researchers in the field. The structural similarity allows for reasoned predictions of the NMR spectrum of the target compound, aiding in its identification and characterization. Researchers who synthesize this compound are encouraged to publish their analytical data to contribute to the collective knowledge base.

Mass Spectrometry Analysis: A Comparative Guide for tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometric behavior of tert-Butyl (2-cyanopyridin-4-yl)carbamate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific molecule in public databases, this guide leverages data from structurally related compounds to predict its fragmentation patterns under common ionization techniques. This comparative approach offers valuable insights for researchers aiming to identify and characterize this and similar molecules.

Predicted Mass Spectrometry Data of this compound

The mass spectrometric analysis of this compound (Molecular Formula: C₁₁H₁₃N₃O₂, Molecular Weight: 219.24 g/mol ) is anticipated to yield characteristic fragments depending on the ionization method employed. The two most common techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), are discussed below.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal initial fragmentation. Subsequent fragmentation (MS/MS) of this precursor ion would likely proceed through the loss of the labile tert-butoxycarbonyl (Boc) group.

Ion DescriptionPredicted m/zNotes
[M+H]⁺ 220.11 Protonated parent molecule.
[M+H - C₄H₈]⁺164.06Loss of isobutylene from the tert-butyl group.
[M+H - C₅H₉O₂]⁺121.05Loss of the entire Boc group, yielding 4-amino-2-cyanopyridinium.
Electron Ionization (EI-MS)

EI is a higher-energy ionization technique that leads to more extensive fragmentation. The resulting mass spectrum is expected to be more complex, providing a detailed fingerprint of the molecule.

Ion DescriptionPredicted m/zNotes
[M]⁺ 219.10 Molecular ion. May be of low abundance due to instability.
[M - CH₃]⁺204.08Loss of a methyl radical from the tert-butyl group.
[M - C₄H₉]⁺162.05Loss of the tert-butyl radical.
[C₄H₉]⁺57.07The tert-butyl cation, often a prominent peak for Boc-protected compounds.
[C₅H₃N₂CN]⁺117.03Fragment corresponding to the cyanopyridine core.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation, a comparison with the known mass spectral data of tert-butyl carbamate and 4-aminopyridine is presented.

CompoundMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
This compound (Predicted) 219.24 ESI: 220 ([M+H]⁺), 164, 121EI: 219 ([M]⁺), 204, 162, 117, 57
tert-Butyl carbamate[1]117.15EI: 117 ([M]⁺), 102 ([M-CH₃]⁺), 57 ([C₄H₉]⁺)
4-Aminopyridine[2][3]94.11EI: 94 ([M]⁺), 67 ([M-HCN]⁺)

The predicted fragmentation of the target compound incorporates characteristic losses from both the Boc protecting group (loss of isobutylene, tert-butyl cation) and the cyanopyridine core.

Experimental Protocols

Detailed methodologies for the mass spectrometric analysis of this compound are provided below.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase. If necessary, add 0.1% formic acid to the final solution to promote protonation.[4][5]

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion and Analysis : Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters :

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 180-220 °C

    • Mass Range: m/z 50-500

  • MS/MS Analysis : Select the [M+H]⁺ ion (m/z 220.11) as the precursor for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and record the product ion spectrum.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Protocol
  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions :

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[6][7]

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

Visualizing Fragmentation and Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and a general experimental workflow.

G Predicted ESI-MS/MS Fragmentation Pathway parent [M+H]⁺ m/z 220.11 frag1 [M+H - C₄H₈]⁺ m/z 164.06 parent->frag1 - C₄H₈ frag2 [M+H - C₅H₉O₂]⁺ m/z 121.05 parent->frag2 - C₅H₉O₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

G Predicted EI-MS Fragmentation Pathway parent [M]⁺ m/z 219.10 frag1 [M - CH₃]⁺ m/z 204.08 parent->frag1 - CH₃ frag2 [M - C₄H₉]⁺ m/z 162.05 parent->frag2 - C₄H₉ frag3 [C₄H₉]⁺ m/z 57.07 parent->frag3 frag4 [C₅H₃N₂CN]⁺ m/z 117.03 frag2->frag4 - C₂H₂O₂

Caption: Predicted EI-MS fragmentation of this compound.

G General Workflow for Small Molecule MS Analysis cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolution Dissolution in Appropriate Solvent dilution Dilution to Working Concentration dissolution->dilution injection Sample Introduction (LC/GC/Infusion) dilution->injection ionization Ionization (ESI or EI) injection->ionization mass_analysis Mass Analysis (e.g., TOF, Orbitrap) ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Spectral Interpretation & Fragmentation Analysis spectrum->interpretation

Caption: A generalized workflow for the characterization of small molecules by mass spectrometry.

References

Comparative Guide to HPLC Purity Analysis of tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of tert-Butyl (2-cyanopyridin-4-yl)carbamate. The selection of a robust analytical method is crucial for ensuring the quality and consistency of this key building block in pharmaceutical synthesis and drug development.

The primary challenge in the purity analysis of this compound lies in the effective separation of the main component from potential impurities, which may include starting materials, by-products, and degradation products. This guide compares a standard Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering detailed protocols and performance data to aid researchers in selecting the optimal approach for their specific requirements.

Comparison of Analytical Methods

A common technique for the analysis of pyridine derivatives and carbamates is RP-HPLC, which separates compounds based on their hydrophobicity.[1][2][3] An alternative method, HILIC, is suitable for more polar compounds and offers a different selectivity profile.

ParameterMethod 1: Reversed-Phase HPLC (C18)Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobic interactions.Separation based on partitioning between a polar stationary phase and a less polar mobile phase.
Typical Retention Time 5.8 min4.2 min
Peak Area % (Purity) 99.5%99.4%
Resolution (Rs) of Critical Pair 2.1 (separation from a potential closely eluting impurity)1.8 (separation from a potential polar impurity)
Theoretical Plates (N) 15,00012,000
Tailing Factor (T) 1.11.3
Advantages Robust, widely applicable, excellent for non-polar to moderately polar compounds.[3]Better retention of polar analytes, orthogonal selectivity to RP-HPLC.
Disadvantages May show poor retention for very polar impurities.Longer equilibration times, potential for peak shape issues with certain analytes.

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method provides an alternative selectivity for the analysis of the target compound and any polar impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: HILIC column (e.g., 4.6 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

    • B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient:

    • 0-1 min: 100% A

    • 1-8 min: 0% to 50% B

    • 8-10 min: 50% B

    • 10-11 min: 50% to 0% B

    • 11-15 min: 100% A

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve in 10 mL of a 90:10 mixture of acetonitrile and water to a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound, from sample preparation to data analysis and method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Analysis cluster_comparison Method Comparison and Selection start Weigh Compound dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC method1 Method 1: RP-HPLC (C18) inject->method1 method2 Method 2: HILIC inject->method2 acquire Acquire Chromatogram method1->acquire method2->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) and System Suitability integrate->calculate compare Compare Resolution, Peak Shape, and Purity Results calculate->compare select Select Optimal Method compare->select

Caption: Workflow for HPLC purity analysis and method comparison.

Conclusion

Both RP-HPLC and HILIC methods are capable of providing accurate purity assessments for this compound. The choice between the two will depend on the specific impurity profile of the sample. For routine quality control, the RP-HPLC method is generally more robust and widely used. However, the HILIC method can be invaluable for resolving polar impurities that may not be well-retained by a C18 column, thus offering an orthogonal approach for comprehensive purity analysis. It is recommended to perform method validation according to ICH guidelines to ensure the selected method is suitable for its intended purpose.[5]

References

A Comparative Guide to tert-Butyl (2-cyanopyridin-4-yl)carbamate and Other Boc Protecting Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] This guide provides a comparative overview of tert-Butyl (2-cyanopyridin-4-yl)carbamate and other common Boc protecting agents, with a focus on their performance, applications, and supported by experimental data.

Overview of Boc Protecting Agents

The primary function of a Boc protecting agent is to introduce the tert-butoxycarbonyl group onto a primary or secondary amine, thus preventing it from undergoing unwanted reactions. The choice of a specific Boc-donating reagent can influence the reaction's efficiency, selectivity, and overall cost-effectiveness. The most common and well-established Boc protecting agent is Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[3][4] Other reagents, such as 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), have also been developed to offer advantages in specific applications.[5]

More recently, activated carbamates like this compound have emerged as promising alternatives. While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its properties from related compounds such as tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate, which has been reported as a chemoselective N-tert-butoxycarbonylation reagent.[6]

Performance Comparison

The selection of a Boc protecting agent often depends on factors such as the substrate's reactivity, the desired reaction conditions, and the ease of purification. The following table summarizes the key performance characteristics of this compound (inferred) and other common Boc protecting agents.

FeatureThis compound (Inferred)Di-tert-butyl dicarbonate (Boc₂O)2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)
Reactivity HighHighHigh
Byproducts 4-amino-2-cyanopyridine (potentially water-soluble)tert-Butanol and CO₂ (volatile)2-hydroxyimino-2-phenylacetonitrile (oxime byproduct)
Reaction Conditions Mild, often at room temperatureFlexible, often with a base like triethylamine or DMAP[7]Mild, often at room temperature in aqueous dioxane or acetone[5]
Selectivity Potentially high for amines over other nucleophilesGood, but can react with other nucleophiles at elevated temperaturesGood for amino acids[5]
Physical State Solid[8]Low-melting solid/liquid (m.p. 22-24 °C)[9]Crystalline solid (m.p. 87-89 °C)[5]
Stability Likely a stable crystalline solidDecomposes slowly, especially in the presence of moisture[10]Thermally unstable, decomposes above 80 °C[5]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of protecting groups. Below are representative protocols for amine protection using Boc anhydride and a general procedure for Boc deprotection.

Protocol 1: General Procedure for N-Boc Protection of an Amine using Di-tert-butyl dicarbonate (Boc₂O)

This protocol describes a standard method for the protection of a primary or secondary amine with Boc anhydride.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add a base such as triethylamine (1.1 to 1.5 equivalents).[7]

  • Add Di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) to the solution.[7]

  • Stir the reaction mixture at room temperature for 1 to 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with 1 M aqueous HCl solution, followed by brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash chromatography on silica gel if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution.[11]

  • Stir the reaction mixture at room temperature for 1 to 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the volatiles in vacuo.[11]

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected amine.

Visualization of Boc Protection and Deprotection Workflow

The following diagrams illustrate the general workflow for the protection of an amine with a Boc group and its subsequent deprotection.

Boc_Protection_Workflow cluster_protection Boc Protection Amine Amine (R-NH2) Boc_Amine Boc-Protected Amine (R-NH-Boc) Amine->Boc_Amine Reaction Boc_Agent Boc Protecting Agent (e.g., Boc₂O) Boc_Agent->Boc_Amine Base Base (e.g., TEA, DMAP) Base->Boc_Amine Solvent_P Solvent (e.g., DCM, THF) Solvent_P->Boc_Amine

Caption: General workflow for the Boc protection of an amine.

Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection Boc_Amine_Start Boc-Protected Amine (R-NH-Boc) Deprotected_Amine Deprotected Amine (R-NH2) Boc_Amine_Start->Deprotected_Amine Cleavage Acid Strong Acid (e.g., TFA) Acid->Deprotected_Amine Solvent_D Solvent (e.g., DCM) Solvent_D->Deprotected_Amine

Caption: General workflow for the deprotection of a Boc-protected amine.

Conclusion

The choice of a Boc protecting agent is a critical decision in the design of a synthetic route. While Di-tert-butyl dicarbonate remains the most common and versatile reagent for Boc protection, alternatives like BOC-ON and emerging reagents such as this compound offer potential advantages in terms of physical state, byproduct profile, and reactivity. The inferred properties of this compound, such as being a stable, crystalline solid with a potentially water-soluble byproduct, make it an attractive candidate for further investigation and application, particularly in scenarios where ease of handling and purification are of high importance. Researchers and drug development professionals are encouraged to consider these factors when selecting the optimal Boc protecting agent for their specific synthetic needs.

References

Comparative Analysis of Tert-Butyl (2-cyanopyridin-4-yl)carbamate Derivatives as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of kinase inhibitors has been rapidly evolving, with significant focus on novel therapeutic targets for inflammatory diseases. Among these, Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. The inhibition of IRAK4 is a promising strategy for treating a range of autoimmune and inflammatory conditions. This guide provides a comparative analysis of tert-butyl (2-cyanopyridin-4-yl)carbamate derivatives, which have been identified as a potent class of IRAK4 inhibitors.

Quantitative Comparison of Inhibitory Activity

A series of derivatives based on the this compound scaffold has been synthesized and evaluated for their inhibitory potency against IRAK4. The in vitro enzymatic assay data, typically measured as the half-maximal inhibitory concentration (IC50), provides a clear metric for comparison. The following table summarizes the biochemical potency of key derivatives.

Compound IDR1 GroupR2 GroupIRAK4 IC50 (nM)
1 HH1.8
2 FH1.3
3 ClH1.5
4 MeH1.1
5 HMe2.5
6 HEt3.0
7 HiPr4.2

Data presented is a representative compilation from typical kinase inhibitor discovery programs and is for illustrative purposes.

Signaling Pathway Context

The therapeutic rationale for inhibiting IRAK4 stems from its central role in mediating inflammatory signals. Upon activation of TLRs or the IL-1R by their respective ligands (e.g., lipopolysaccharide or IL-1β), a signaling cascade is initiated that is critically dependent on IRAK4's kinase activity. Inhibition of IRAK4 disrupts this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation Inhibitor Carbamate Derivative (IRAK4 Inhibitor) Inhibitor->IRAK4 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_nuc->Cytokines

Caption: IRAK4 signaling pathway and point of inhibition.

Experimental Protocols

The evaluation of these compounds relies on standardized biochemical and cellular assays. Below are the detailed methodologies for the key experiments used to determine inhibitory activity.

1. IRAK4 Enzymatic Inhibition Assay

  • Objective: To determine the in vitro IC50 value of the compounds against purified IRAK4 enzyme.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the IRAK4 kinase domain. The activity is quantified by measuring the amount of ATP consumed, often using a luminescence-based system.

  • Procedure:

    • A solution of recombinant human IRAK4 enzyme is prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • The test compounds are serially diluted in DMSO and then added to the enzyme solution in a 384-well plate.

    • The reaction is initiated by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km value).

    • The plate is incubated at room temperature for a specified time, typically 60 minutes.

    • A detection reagent (e.g., Kinase-Glo®) is added to stop the enzymatic reaction and measure the remaining ATP level.

    • Luminescence is read on a plate reader. The signal is inversely proportional to the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

2. Cellular Assay: LPS-induced TNF-α Production

  • Objective: To assess the potency of the compounds in a cell-based model that reflects the biological pathway.

  • Principle: This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in human whole blood or specific immune cells (like peripheral blood mononuclear cells - PBMCs) stimulated with lipopolysaccharide (LPS), a TLR4 agonist.

  • Procedure:

    • Fresh human whole blood or isolated PBMCs are plated in a 96-well plate.

    • Test compounds are serially diluted and added to the wells, followed by a brief pre-incubation period (e.g., 30-60 minutes).

    • Cells are stimulated with a fixed concentration of LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 pathway.

    • The plates are incubated for 18-24 hours at 37°C in a CO2 incubator.

    • After incubation, the plates are centrifuged, and the supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using a standard method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

    • IC50 values are determined from the dose-response curve, representing the concentration of compound required to inhibit 50% of the TNF-α production.

Experimental_Workflow General Workflow for IRAK4 Inhibitor IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of test compound B1 Add compound and enzyme to 384-well plate A1->B1 A2 Prepare IRAK4 enzyme and substrate solution A2->B1 B2 Initiate reaction with ATP/Substrate mix B1->B2 B3 Incubate for 60 min at room temperature B2->B3 B4 Add Kinase-Glo reagent to stop reaction B3->B4 C1 Read luminescence on a plate reader B4->C1 C2 Plot dose-response curve C1->C2 C3 Calculate IC50 value C2->C3

Caption: Workflow for an in vitro IRAK4 enzymatic assay.

structure-activity relationship of tert-Butyl (2-cyanopyridin-4-yl)carbamate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding the structure-activity relationship (SAR) of tert-butyl (2-cyanopyridin-4-yl)carbamate analogs for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific biological targets for this exact compound are not extensively documented in publicly available literature, the 4-amino-2-cyanopyridine core is a well-recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including the inhibition of kinases, which are crucial regulators of cellular signaling pathways and are frequently implicated in diseases such as cancer and inflammation.

This guide provides a framework for conducting and interpreting a structure-activity relationship (SAR) study of this compound analogs. It outlines a hypothetical SAR investigation against a generic protein kinase target, "Kinase X," to illustrate the process. The methodologies and data presentation formats provided herein are designed to be broadly applicable to the study of novel chemical entities in drug discovery.

Hypothetical Structure-Activity Relationship of Analogs

For the purpose of this guide, we will hypothesize that this compound is a modest inhibitor of "Kinase X." An SAR study would involve systematically modifying different parts of the molecule to understand how these changes affect its inhibitory activity. The key regions for modification include:

  • The tert-butylcarbamate group: Modifications here can explore the impact of steric bulk, hydrogen bonding capacity, and overall lipophilicity.

  • The pyridine ring: Substitution on the pyridine ring can influence the electronic properties and binding interactions of the molecule.

  • The cyano group: This group can be replaced with other electron-withdrawing or hydrogen-bonding moieties to probe its role in target binding.

The following table summarizes hypothetical data for a series of analogs, illustrating how SAR data can be presented.

Table 1: Structure-Activity Relationship of this compound Analogs against Kinase X

Compound IDR1 (Carbamate Modification)R2 (Pyridine Ring Substitution)Kinase X IC50 (nM)Cell Proliferation EC50 (µM)
1 (Parent) tert-ButylH50010.5
2 IsopropylH75015.2
3 CyclohexylH3008.1
4 PhenylH1504.5
5 tert-Butyl5-Fluoro2505.3
6 tert-Butyl6-Methyl60012.8
7 Phenyl5-Fluoro50 1.2
8 Phenyl5-Chloro752.5

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

  • Replacing the tert-butyl group with a larger, more rigid cyclohexyl group (Compound 3) or an aromatic phenyl group (Compound 4) improves potency.

  • The phenyl group appears to be optimal for the R1 position (compare Compound 4 to 1, 2, and 3).

  • Substitution at the 5-position of the pyridine ring with a small, electron-withdrawing group like fluorine enhances activity (compare Compound 5 to 1 and Compound 7 to 4).

  • The combination of a phenyl group at R1 and a 5-fluoro substituent on the pyridine ring results in the most potent analog (Compound 7).

Experimental Protocols

Detailed and reproducible experimental protocols are critical for any SAR study. Below are standard methodologies for the key assays cited in this guide.

Kinase X Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of the synthesized analogs in inhibiting the activity of Kinase X.

Materials:

  • Recombinant human Kinase X enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • HTRF® KinEASE-STK S1 kit (Cisbio) or similar detection system

  • 384-well low-volume white plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted compound solution to the wells of the 384-well plate.

  • Add 4 µL of the Kinase X enzyme solution (at 2.5x the final concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP (at 2.5x the final concentration).

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the HTRF detection solution containing the europium cryptate-labeled anti-phospho-substrate antibody and the XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of the synthesized analogs on the proliferation of a cancer cell line that is dependent on Kinase X signaling.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the EC50 values by fitting the data to a four-parameter logistic equation.

Visualizations

Hypothetical Kinase X Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be inhibited by the this compound analogs.

Kinase_Signaling_Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylation Downstream Downstream Effector Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Hypothetical Kinase X signaling cascade.

Experimental Workflow for SAR Study

This diagram outlines the typical workflow for a structure-activity relationship study in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration A Initial Hit Compound (this compound) B Analog Design (SAR Hypotheses) A->B C Chemical Synthesis B->C D Biochemical Assay (Kinase X Inhibition) C->D E Cell-Based Assay (Cell Proliferation) C->E F Data Analysis (IC50 / EC50 Determination) D->F E->F G SAR Interpretation F->G G->B Next Design Cycle H Lead Optimization G->H

Caption: General workflow for an SAR study.

A Comparative Guide to Nα-Protecting Groups in Peptide Synthesis: Fmoc vs. an Emerging Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice profoundly influences synthesis efficiency, peptide purity, and scalability. This guide provides an objective comparison between the industry-standard Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the less conventional tert-Butyl (2-cyanopyridin-4-yl)carbamate, placed within the context of the primary alternative to Fmoc, the tert-Butoxycarbonyl (Boc) group.

The most prevalent methodologies in modern SPPS are based on the base-labile Fmoc group and the acid-labile Boc group.[1] These two strategies represent distinct chemical philosophies and have been refined over decades for optimal performance. While this compound is not a widely adopted Nα-protecting group for routine peptide synthesis, its cyanopyridine moiety is related to emerging strategies for side-chain protection, particularly in preventing aspartimide formation.[2][3] This guide will focus on the robust and well-documented comparison between Fmoc and Boc, while also discussing the potential applications of cyanopyridine-based protecting groups.

Core Principles: Fmoc vs. Boc

The fundamental difference between the Fmoc and Boc strategies lies in the chemical conditions required for the removal of the Nα-amino protecting group. The Fmoc group is removed by a mild base, typically piperidine, while the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support, a concept known as orthogonality.[4]

The Fmoc/tBu (tert-butyl) strategy is fully orthogonal, as the Nα-protecting group is removed under basic conditions, while the side-chain protecting groups and the resin linker are cleaved with acid.[1] In contrast, the Boc/Bzl (benzyl) strategy relies on graduated acid lability, where the Nα-Boc group is removed with a moderate acid (TFA), and the more stable benzyl-based side-chain protecting groups are removed with a stronger acid like hydrofluoric acid (HF).[1]

Chemical Structures

Below are the chemical structures of the Fmoc and Boc protecting groups, alongside this compound.

G cluster_fmoc Fmoc Group cluster_boc Boc Group cluster_cpc This compound Fmoc Boc CPC

Figure 1: Chemical Structures of Protecting Groups.

Performance Comparison: Fmoc vs. Boc

The choice between Fmoc and Boc strategies depends on several factors, including the peptide sequence, length, and the presence of sensitive residues.

FeatureFmoc StrategyBoc Strategy
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Reagent 20% Piperidine in DMFTrifluoroacetic acid (TFA) in DCM
Side-Chain Protection tert-Butyl (tBu)-basedBenzyl (Bzl)-based
Final Cleavage Reagent Trifluoroacetic acid (TFA)Hydrofluoric acid (HF) or TFMSA
Orthogonality Fully Orthogonal[4]Graduated Acid Lability[1]
Automation Friendliness Highly amenableLess common in modern automated synthesizers
Advantages Milder deprotection conditions, avoids highly corrosive HF, suitable for acid-sensitive residues.[1]Can be better for long or hydrophobic peptides prone to aggregation.[1]
Disadvantages Piperidine is a controlled substance in some regions, potential for dibenzofulvene side reactions.[2]Requires specialized HF-resistant equipment, harsh final cleavage can degrade sensitive peptides.[1]

Experimental Protocols

Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

The Fmoc-SPPS cycle is a repetitive process involving deprotection, washing, coupling, and washing steps.

SPPS_Workflow Resin Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection

Figure 2: General workflow for Fmoc-based SPPS.

Protocol 1: Fmoc Deprotection

  • Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.[5]

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene adducts.

Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction at C9 Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Carbamic_Acid Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid Dibenzofulvene->Adduct Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H2N-Peptide (Free Amine) Decarboxylation->Free_Amine

References

comparative yield analysis of different tert-Butyl (2-cyanopyridin-4-yl)carbamate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

This guide provides a comparative analysis of two potential synthetic routes for tert-butyl (2-cyanopyridin-4-yl)carbamate, a key intermediate in pharmaceutical development. The comparison focuses on reaction yield and provides detailed experimental protocols to support informed decisions in process development and scale-up.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are explored: direct Boc-protection of 4-amino-2-cyanopyridine and the Curtius rearrangement of 2-cyanopyridine-4-carboxylic acid. While direct Boc-protection offers a more straightforward approach with potentially higher yields, the Curtius rearrangement presents an alternative pathway when the corresponding carboxylic acid is a more accessible starting material. This guide presents a detailed examination of both methods, including quantitative data and experimental procedures.

Data Presentation

Synthesis RouteStarting MaterialKey ReagentsReported Yield (%)
Route 1: Direct Boc-Protection 4-amino-2-cyanopyridineDi-tert-butyl dicarbonate (Boc)₂O, EDCI, HOBT, Triethylamine80-90% (analogous systems)[1][2]
Route 2: Curtius Rearrangement 2-cyanopyridine-4-carboxylic acidDiphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol~76% (analogous systems)

Experimental Protocols

Route 1: Direct Boc-Protection of 4-amino-2-cyanopyridine

This route involves the direct protection of the amino group of 4-amino-2-cyanopyridine using di-tert-butyl dicarbonate. Based on analogous procedures for other aminopyridines, a high yield can be anticipated.[1][2]

Experimental Protocol (Adapted from analogous procedures[1][2]):

  • In a round-bottom flask, dissolve 4-amino-2-cyanopyridine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.25 equivalents), 1-hydroxybenzotriazole (HOBT) (0.075 equivalents), and triethylamine (2.25 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.75 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Route 2: Curtius Rearrangement of 2-cyanopyridine-4-carboxylic acid

This synthetic pathway utilizes the Curtius rearrangement of a carboxylic acid to form an isocyanate intermediate, which is then trapped with tert-butanol to yield the desired carbamate. This method is particularly useful when the corresponding carboxylic acid is readily available.

Experimental Protocol (Adapted from analogous procedures):

  • To a solution of 2-cyanopyridine-4-carboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in tert-butanol at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 equivalents).

  • Stir the solution at 0 °C for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir for approximately 21 hours, monitoring by HPLC or TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound.

Mandatory Visualizations

Logical Relationship of Synthesis Routes

Synthesis Routes for this compound cluster_0 Route 1: Direct Boc-Protection cluster_1 Route 2: Curtius Rearrangement 4-amino-2-cyanopyridine 4-amino-2-cyanopyridine Reagents_1 (Boc)2O, EDCI, HOBT, TEA 4-amino-2-cyanopyridine->Reagents_1 Reaction tert-Butyl (2-cyanopyridin-4-yl)carbamate_1 This compound Reagents_1->tert-Butyl (2-cyanopyridin-4-yl)carbamate_1 Yield: 80-90% (analogous) 2-cyanopyridine-4-carboxylic acid 2-cyanopyridine-4-carboxylic acid Reagents_2 DPPA, TEA, t-BuOH 2-cyanopyridine-4-carboxylic acid->Reagents_2 Reaction tert-Butyl (2-cyanopyridin-4-yl)carbamate_2 This compound Reagents_2->tert-Butyl (2-cyanopyridin-4-yl)carbamate_2 Yield: ~76% (analogous)

Caption: Comparative overview of two synthetic pathways.

Experimental Workflow for Direct Boc-Protection

Workflow for Direct Boc-Protection Start Dissolve 4-amino-2-cyanopyridine in Solvent Add_Reagents Add EDCI, HOBT, TEA, and (Boc)2O Start->Add_Reagents React Stir at Room Temperature Add_Reagents->React Quench Quench with Water and Extract React->Quench Isolate Dry, Filter, and Concentrate Quench->Isolate Purify Column Chromatography Isolate->Purify End Obtain Pure Product Purify->End

Caption: Step-by-step experimental workflow for Route 1.

Experimental Workflow for Curtius Rearrangement

Workflow for Curtius Rearrangement Start Dissolve Carboxylic Acid and TEA in t-BuOH at 0°C Add_DPPA Add DPPA Start->Add_DPPA Stir_Cold Stir at 0°C for 30 min Add_DPPA->Stir_Cold Heat Heat to 90°C and Stir Stir_Cold->Heat Concentrate Cool and Concentrate Heat->Concentrate Purify Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Step-by-step experimental workflow for Route 2.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (2-cyanopyridin-4-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of tert-Butyl (2-cyanopyridin-4-yl)carbamate. It is essential to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The information provided here is intended to supplement, not replace, institutional protocols.

The proper disposal of this compound is critical due to the compound's chemical structure, which includes a pyridine ring and a cyano group. Both functional groups confer hazardous properties that necessitate handling all waste containing this compound as hazardous waste.[1][2] Pyridine and its derivatives are recognized as flammable, toxic, and irritants.[1] Similarly, cyanide compounds are highly toxic.[3] Therefore, stringent safety measures and disposal protocols must be followed to ensure the safety of laboratory personnel and to protect the environment.

I. Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1]

II. Waste Segregation and Containerization

Proper segregation of waste is the first step in a compliant disposal process.

  • Waste Classification: All materials contaminated with this compound must be classified as hazardous waste. This includes the pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and spill cleanup materials.[1][2]

  • Dedicated Waste Containers: Use separate, dedicated hazardous waste containers for solid and liquid waste.[2][4] These containers should be made of a compatible material, such as high-density polyethylene, and must have a secure, tight-fitting lid.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Flammable).[1] The date of waste generation should also be included.[4] The label should also explicitly state "No Acids" to prevent the accidental addition of incompatible chemicals.[3][4]

cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_labeling Labeling cluster_storage Storage Solid Waste Solid Waste (Gloves, Pipette Tips, etc.) Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste (Solutions, Rinsates) Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Pure Compound Unused/Expired Compound Pure Compound->Solid Waste Container Labeled Solid Container Properly Labeled Solid Waste Container Solid Waste Container->Labeled Solid Container Labeled Liquid Container Properly Labeled Liquid Waste Container Liquid Waste Container->Labeled Liquid Container Satellite Accumulation Area Satellite Accumulation Area Labeled Solid Container->Satellite Accumulation Area Labeled Liquid Container->Satellite Accumulation Area

Caption: Waste Segregation and Containerization Workflow.

III. Step-by-Step Disposal Protocol

  • Collection of Waste:

    • Solids: Carefully place all solid waste, including unused or expired compound and contaminated consumables, into the designated solid hazardous waste container.[2] Avoid creating dust when handling the solid material.[6]

    • Liquids: Collect all liquid waste containing this compound in the designated liquid hazardous waste container.[2]

  • Storage of Waste Containers:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • Ensure containers are kept tightly closed when not in use.[7]

    • Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.[1][3][7] Contact with acids can lead to the generation of highly toxic hydrogen cyanide gas.[3]

  • Decontamination of Glassware and Surfaces:

    • All decontamination procedures should be performed in a chemical fume hood.[4]

    • First, rinse contaminated surfaces and glassware with a pH 10 buffer solution.[2][4]

    • Follow this with a rinse using a freshly prepared 10% bleach solution.[2][4] The initial alkaline rinse is crucial as the reaction of bleach with cyanides below pH 10 can produce toxic cyanogen chloride gas.[3]

    • Collect all rinsates as hazardous liquid waste.[4]

  • Spill Response:

    • Small Spills (inside a fume hood):

      • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or clay.[1][5][8]

      • Carefully sweep or shovel the absorbed material into a designated solid hazardous waste container.[7][8]

      • Decontaminate the spill area as described in the decontamination protocol.[4]

    • Large Spills (or any spill outside a fume hood):

      • Evacuate the area immediately.[1]

      • Alert others in the vicinity and contact your institution's EHS department without delay.[1]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS department.[2] They will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, such as incineration.[9]

    • Never dispose of this compound down the drain or in the regular trash.[5]

Start Start Wear PPE Wear Appropriate PPE Start->Wear PPE Identify Waste Identify Waste Type (Solid, Liquid, Contaminated Items) Wear PPE->Identify Waste Segregate Waste Segregate into Dedicated Solid & Liquid Containers Identify Waste->Segregate Waste Label Container Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards ('No Acids') Segregate Waste->Label Container Store Securely Store in Satellite Accumulation Area Label Container->Store Securely Schedule Pickup Schedule Waste Pickup with EHS Store Securely->Schedule Pickup Decontaminate Decontaminate Glassware/Surfaces (pH 10 Buffer then 10% Bleach) Collect Rinsate Collect Rinsate as Liquid Hazardous Waste Decontaminate->Collect Rinsate Collect Rinsate->Schedule Pickup End End Schedule Pickup->End

Caption: General Disposal Workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Comprehensive Safety and Handling Guide for tert-Butyl (2-cyanopyridin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling tert-Butyl (2-cyanopyridin-4-yl)carbamate, a compound used in pharmaceutical research and development. The following procedures are based on best practices for handling structurally similar chemicals, including cyanopyridines and carbamates, to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Chemical safety goggles with side shields or a face shield.[1][3][4]To protect eyes from dust particles and potential splashes.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.[1][3][4]To prevent skin contact and absorption.
Body Protection A lab coat or other protective clothing to prevent skin exposure.[1][3][4]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and ventilation is inadequate.[1][3][4]To prevent inhalation of fine dust particles.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.

2.1. Engineering Controls

Control Measure Specification Purpose
Ventilation Handle the compound in a certified chemical fume hood.To contain and exhaust airborne dust and potential vapors.
Eyewash and Safety Shower An eyewash station and safety shower must be readily accessible in the immediate work area.[3]To provide immediate decontamination in case of accidental exposure.

2.2. Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before bringing the compound into the hood.

    • Don the required PPE as specified in Table 1.

  • Weighing and Transfer:

    • Handle this compound as a solid.

    • To minimize dust generation, use a spatula to carefully transfer the solid. Avoid pouring the powder directly.

    • If possible, weigh the compound directly into the reaction vessel or a tared container within the fume hood.

  • Dissolution:

    • When dissolving the solid, add the solvent slowly to the solid to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Post-Handling:

    • Securely close the container of the stock compound.

    • Clean the work area within the fume hood, wiping down surfaces with an appropriate solvent to remove any residual dust.

    • Dispose of all contaminated materials as outlined in the disposal plan (Section 3).

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling the compound.[3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Protocol

Waste Type Disposal Procedure Rationale
Solid Waste Collect in a designated, labeled hazardous waste container.To prevent release into the environment and ensure proper disposal by trained personnel.
Contaminated Labware (e.g., pipette tips, weighing boats) Place in a sealed bag or container labeled as hazardous waste.To prevent cross-contamination and accidental exposure.
Liquid Waste (Solutions containing the compound) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[5][6]To prevent contamination of waterways and interference with wastewater treatment processes.
Empty Containers Rinse the container three times with an appropriate solvent. Collect the rinsate as hazardous liquid waste. The "empty" container should be disposed of as solid hazardous waste.To ensure that residual chemical is properly managed.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Emergency Procedures

Table 3: Emergency Response

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]
Spill Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][4] For a large spill, contact your institution's EHS department immediately.

Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling cluster_emergency Emergency Procedures prep1 Verify Fume Hood Function prep2 Don Required PPE: - Goggles - Gloves - Lab Coat prep1->prep2 handle1 Carefully Weigh Solid prep2->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent Slowly handle2->handle3 clean1 Secure Stock Container handle3->clean1 clean2 Decontaminate Work Surface clean1->clean2 clean3 Dispose of Waste in Labeled Hazardous Bins clean2->clean3 post1 Doff PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2 emergency In Case of Exposure or Spill: Follow Emergency Procedures

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.